FPI-1465
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H18N4O7S |
|---|---|
Molecular Weight |
350.35 g/mol |
IUPAC Name |
[(2S,5R)-7-oxo-2-[[(3R)-pyrrolidin-3-yl]oxycarbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C11H18N4O7S/c16-10(13-21-8-3-4-12-5-8)9-2-1-7-6-14(9)11(17)15(7)22-23(18,19)20/h7-9,12H,1-6H2,(H,13,16)(H,18,19,20)/t7-,8-,9+/m1/s1 |
InChI Key |
JBMFHPNYQVHTCK-HLTSFMKQSA-N |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NO[C@@H]3CCNC3 |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOC3CCNC3 |
Origin of Product |
United States |
Foundational & Exploratory
FPI-1465: Unraveling the Mechanism of Action of a Novel Analgesic
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Initial Findings and Data Scarcity
FPI-1465, also identified by the code C007B-356584, is designated as a controlled substance with analgesic properties. Despite extensive investigation into its mechanism of action, publicly available data remains exceptionally scarce. This guide serves to consolidate the limited information currently accessible and to outline the significant gaps in our understanding of this compound. At present, a detailed technical whitepaper with comprehensive quantitative data, experimental protocols, and signaling pathway visualizations, as initially requested, cannot be constructed due to the lack of published research.
Our inquiry into scientific databases, clinical trial registries, and patent literature for "this compound" and "C007B-356584" did not yield any specific studies detailing its pharmacological profile. The designation as a "controlled substance analgesic" suggests that it may act on central nervous system pathways commonly associated with pain relief and that it has a potential for abuse, but the precise molecular targets and signaling cascades remain unelucidated.
Further searches for this compound in connection with pharmaceutical companies known for novel analgesic development, such as Fusion Pharmaceuticals, have not established any link. Fusion Pharmaceuticals' pipeline focuses on targeted alpha therapies with different compound identifiers.
The absence of preclinical and clinical data prevents the creation of the requested in-depth guide. Key information that is currently unavailable includes:
-
Molecular Target(s): The specific receptors, ion channels, or enzymes that this compound interacts with are unknown.
-
In Vitro and In Vivo Data: There is no public information on binding affinities, IC50 values, or efficacy in animal models of pain.
-
Pharmacokinetics and Pharmacodynamics: Data on absorption, distribution, metabolism, excretion, and the dose-response relationship of this compound are not available.
-
Signaling Pathways: Without knowledge of the molecular target, the downstream signaling pathways modulated by this compound cannot be described.
A General Framework for Novel Analgesic Action
While specific data on this compound is lacking, we can provide a general overview of the potential mechanisms through which a novel analgesic might act. This is for contextual understanding only and is not based on any specific data for this compound.
Potential Signaling Pathways in Analgesia
Novel analgesics often target key pathways involved in nociception and pain modulation. A hypothetical workflow for investigating the mechanism of a new analgesic compound is presented below.
Caption: Hypothetical workflow for characterizing the mechanism of action of a novel analgesic compound.
The current body of public scientific and clinical information is insufficient to provide a detailed technical guide on the mechanism of action of this compound. The designation of this compound as a controlled substance analgesic points towards a central mechanism of action, but without empirical data, any further description would be speculative.
This document serves to highlight the current knowledge gap and will be updated as new information becomes publicly available. Researchers, scientists, and drug development professionals are encouraged to monitor scientific literature and clinical trial databases for future publications on this compound and C007B-356584.
In-depth Technical Guide on FPI-1465: Discovery and Synthesis
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
FPI-1465 is a bioactive small molecule identified by the Chemical Abstracts Service (CAS) number 1452458-72-8. Its systematic chemical name is Sulfuric acid, mono[(1R,2S,5R)-7-oxo-2-[[[(3S)-3-pyrrolidinyloxy]amino]carbonyl]-1,6-diazabicyclo[3.2.1]oct-6-yl] ester.[1][2][3][4] This guide aims to provide a detailed technical overview of the available information regarding its discovery and synthesis, tailored for professionals in the field of drug development.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in the table below. This information is based on publicly available data from chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C11H18N4O7S | [5] |
| Molecular Weight | 350.35 g/mol | [5] |
| CAS Number | 1452458-72-8 | [5] |
Synthesis
A potential, generalized workflow for the synthesis is outlined below. This is a hypothetical pathway based on the synthesis of similar molecules and should be considered illustrative rather than a definitive experimental protocol.
Mechanism of Action and Biological Activity
Publicly available scientific literature detailing the discovery, mechanism of action, or biological activity of this compound is currently limited. The structural motifs present in this compound, specifically the diazabicyclooctane core, are found in a class of compounds known as beta-lactamase inhibitors. These inhibitors are crucial in overcoming antibiotic resistance in bacteria.
The proposed mechanism of action for many diazabicyclooctane-based inhibitors involves the formation of a covalent adduct with the serine residue in the active site of beta-lactamase enzymes. This inactivation of beta-lactamases protects beta-lactam antibiotics from degradation, restoring their efficacy against resistant bacterial strains.
The signaling pathway diagram below illustrates the general mechanism of beta-lactamase inhibition.
Experimental Protocols
Due to the absence of published research specifically on this compound, detailed experimental protocols for its synthesis and biological evaluation are not available. However, researchers interested in studying this or similar molecules could adapt standard protocols for the synthesis and evaluation of beta-lactamase inhibitors.
A generalized workflow for screening a novel beta-lactamase inhibitor is provided below.
Conclusion
This compound, identified by CAS number 1452458-72-8, is a small molecule with structural features suggestive of a beta-lactamase inhibitor. While specific data on its discovery, synthesis, and biological activity are not extensively documented in publicly accessible literature, this guide provides a foundational understanding based on its chemical structure and the established knowledge of related compounds. Further research is necessary to fully elucidate the therapeutic potential of this compound. Professionals in drug discovery and development are encouraged to use this information as a starting point for their own investigations into this and similar molecules.
References
An In-depth Technical Guide to FPI-1465: A Novel β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPI-1465 is a novel, non-β-lactam β-lactamase inhibitor demonstrating significant potential in overcoming antibiotic resistance mediated by extended-spectrum β-lactamases (ESBLs) and carbapenemases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes a summary of key quantitative data from preclinical studies, a detailed description of its mechanism of action, and a representative experimental protocol for assessing its in vitro efficacy. The information presented herein is intended to support further research and development of this promising compound in the fight against multidrug-resistant bacterial infections.
Chemical Structure and Properties
This compound, with the Chemical Abstracts Service (CAS) registry number 1452458-72-8, is a bioactive small molecule.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈N₄O₇S | [1][2] |
| Molecular Weight | 350.35 g/mol | [1][2] |
| CAS Number | 1452458-72-8 | [1][2] |
| Isomeric SMILES | C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NOC3CCNC3 | [2] |
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Mechanism of Action and Signaling Pathway
This compound functions as a β-lactamase inhibitor, effectively neutralizing the primary defense mechanism of many antibiotic-resistant bacteria.[3] β-lactamase enzymes hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin antibiotics, rendering them inactive. This compound binds to the active site of these enzymes, preventing the degradation of co-administered β-lactam antibiotics and restoring their efficacy.
Preclinical studies have shown that this compound is particularly effective against bacteria producing ESBLs, such as CTX-M-15, and carbapenemases.[3][4] The crystal structure of CTX-M-15 in complex with this compound has been determined, providing detailed insights into its inhibitory mechanism at a molecular level.[5] Furthermore, this compound has demonstrated activity against penicillin-binding proteins (PBPs), suggesting a multi-targeted approach to combating bacterial resistance.[4]
The following diagram illustrates the mechanism of action of this compound in restoring the activity of a β-lactam antibiotic against a resistant bacterium.
Caption: Mechanism of Action of this compound.
In Vitro Efficacy
Preclinical in vitro studies have demonstrated the potent synergistic effect of this compound when combined with various β-lactam antibiotics against a range of ESBL-producing Enterobacteriaceae. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several antibiotics tested alone and in combination with a fixed concentration of this compound (4 µg/mL).
| Organism (Enzyme Profile) | Antibiotic | MIC Alone (µg/mL) | MIC with this compound (4 µg/mL) | Fold-Change in Potency |
| E. coli (CTX-M-15) | Ceftazidime | >256 | 0.5 | >512 |
| E. coli (CTX-M-15) | Aztreonam | >256 | 0.25 | >1024 |
| E. coli (CTX-M-15) | Meropenem | 0.5 | 0.12 | 4 |
| K. pneumoniae (CTX-M-15, SHV-30) | Ceftazidime | 256 | 1 | 256 |
| K. pneumoniae (CTX-M-15, SHV-30) | Aztreonam | >256 | 0.5 | >512 |
| K. pneumoniae (CTX-M-15, SHV-30) | Meropenem | 1 | 0.25 | 4 |
| E. cloacae (CTX-M-15, CMY-2) | Ceftazidime | >256 | 2 | >128 |
| E. cloacae (CTX-M-15, CMY-2) | Aztreonam | >256 | 1 | >256 |
| E. cloacae (CTX-M-15, CMY-2) | Meropenem | 2 | 0.5 | 4 |
Data adapted from a study by JMI Laboratories presented at a scientific conference.[6]
Representative Experimental Protocol: In Vitro Synergy Testing
The following is a representative experimental workflow for determining the in vitro synergistic activity of this compound with a β-lactam antibiotic against a panel of bacterial isolates.
Caption: Workflow for In Vitro Synergy Testing.
Detailed Methodology:
-
Bacterial Isolates: A panel of well-characterized clinical isolates of Enterobacteriaceae with known β-lactamase production (e.g., CTX-M-15, KPC) are selected.[6]
-
Antimicrobial Agents: The β-lactam antibiotics (e.g., ceftazidime, aztreonam, meropenem) and this compound are obtained as reagent-grade powders.
-
MIC Testing:
-
Minimum inhibitory concentrations (MICs) are determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
The β-lactam agents are tested alone and in combination with a fixed concentration of this compound (e.g., 4 µg/mL).[6]
-
Serial two-fold dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
-
Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
The plates are incubated at 35°C for 16-20 hours in ambient air.
-
The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Data Analysis: The MIC values of the antibiotics alone are compared to the MIC values when combined with this compound. A significant reduction in the MIC in the presence of this compound indicates synergistic activity. The fold-change in potency is calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in combination with this compound.
Conclusion
This compound is a promising β-lactamase inhibitor with the potential to restore the clinical utility of established β-lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria. Its dual mechanism of action, inhibiting both β-lactamases and PBPs, represents a significant advantage. The quantitative in vitro data clearly demonstrate its ability to potentiate the activity of various antibiotics. Further investigation, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing this important new agent.
References
- 1. calpaclab.com [calpaclab.com]
- 2. cenmed.com [cenmed.com]
- 3. fedorapharma.com [fedorapharma.com]
- 4. New β-Lactamase Inhibitors in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5fao - CTX-M-15 in complex with this compound - Experimental details - Protein Data Bank Japan [pdbj.org]
- 6. jmilabs.com [jmilabs.com]
FPI-1465 biological targets and pathways
An in-depth analysis of the available scientific and clinical literature reveals that the designation "FPI-1465" does not correspond to a well-characterized biological agent with established targets and pathways. Instead, the relevant investigational drug with a similar identifier is [225Ac]-FPI-1434 , a radioimmunotherapeutic agent. This technical guide will focus on the biological targets and mechanism of action of [225Ac]-FPI-1434 and its associated components.
Introduction to [225Ac]-FPI-1434
[225Ac]-FPI-1434 is a targeted alpha-therapy agent currently under clinical investigation for the treatment of various solid tumors. It consists of a humanized monoclonal antibody, FPI-1175 , which is conjugated to a chelator that securely holds the potent alpha-emitting radionuclide, Actinium-225. The therapeutic strategy is based on the precise delivery of cytotoxic radiation to cancer cells that express the specific target of the antibody.
Biological Target: Insulin-like Growth Factor-1 Receptor (IGF-1R)
The primary biological target of the antibody component (FPI-1175) of [225Ac]-FPI-1434 is the Insulin-like Growth Factor-1 Receptor (IGF-1R) [1]. IGF-1R is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.
IGF-1R Signaling Pathway
Upon binding of its ligands, primarily IGF-1 and IGF-2, the IGF-1R undergoes a conformational change, leading to autophosphorylation of its intracellular kinase domains. This activation initiates a cascade of downstream signaling events through two major pathways:
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival and proliferation. Activated IGF-1R phosphorylates and activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt. Akt then modulates a variety of substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth and survival, and inhibit apoptosis.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in regulating gene expression and cell proliferation. Activated IGF-1R can also activate the Ras-Raf-MEK-ERK cascade, leading to the phosphorylation of transcription factors that drive cell cycle progression.
Elevated expression and activation of IGF-1R have been implicated in the pathogenesis and progression of a wide range of human cancers, making it an attractive target for anticancer therapies.
Mechanism of Action of [225Ac]-FPI-1434
The mechanism of action of [225Ac]-FPI-1434 is a multi-step process designed for targeted cytotoxicity:
-
Targeting: Following intravenous administration, the FPI-1175 antibody component of [225Ac]-FPI-1434 circulates in the bloodstream and specifically binds to IGF-1R expressed on the surface of tumor cells.
-
Internalization: Upon binding, the [225Ac]-FPI-1434/IGF-1R complex is internalized by the cancer cell.
-
Payload Delivery: Once inside the cell, the Actinium-225 (225Ac) radionuclide undergoes a series of radioactive decays, emitting four high-energy alpha particles.
-
Cytotoxicity: Alpha particles are highly potent cytotoxic agents that cause double-strand breaks in the DNA of the cancer cell, leading to cell death. The short path length of alpha particles minimizes damage to surrounding healthy tissues.
Clinical Development and Investigated Tumor Types
[225Ac]-FPI-1434 is being evaluated in Phase 1/2 clinical trials for patients with locally advanced or metastatic solid tumors that demonstrate uptake of an associated imaging agent, [111In]-FPI-1547[1][2][3]. The imaging agent utilizes the same targeting antibody (FPI-1175) to identify patients whose tumors express IGF-1R and are therefore more likely to respond to the therapy.
Tumor types that have been investigated include:
Quantitative Data and Experimental Protocols
As the development of [225Ac]-FPI-1434 is ongoing, detailed quantitative data such as binding affinities (Kd), IC50/EC50 values from preclinical studies, and comprehensive experimental protocols are not yet publicly available in peer-reviewed literature. The primary source of information comes from clinical trial registrations.
Clinical Trial Design Overview (NCT03746431)
The following table summarizes the key aspects of the Phase 1/2 clinical trial for [225Ac]-FPI-1434[1][2][3].
| Parameter | Description |
| Study Title | A Phase 1/2 Study of [225Ac]-FPI-1434 Injection in Patients with Locally Advanced or Metastatic Solid Tumors |
| Phase | Phase 1/2 |
| Study Design | Non-randomized, multi-center, open-label |
| Primary Objectives | To investigate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of [225Ac]-FPI-1434. To establish the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D). |
| Key Inclusion Criteria | Histologically or cytologically documented locally advanced, inoperable, metastatic, or recurrent solid tumors of specified types. Measurable or evaluable disease (RECIST 1.1). ECOG Performance Status of 0 or 1. |
| Key Exclusion Criteria | Prior systemic therapeutic radiopharmaceutical within 6 months. Uncontrolled brain metastasis. Anticancer therapy or external beam radiation within 14 days of imaging agent dosing. |
| Interventions | [111In]-FPI-1547 Injection (imaging agent). [225Ac]-FPI-1434 Injection (therapeutic agent). |
Summary
While the query for "this compound" did not yield specific information on a biological agent, the closely related investigational drug, [225Ac]-FPI-1434 , is a targeted alpha-therapy that holds promise for the treatment of various solid tumors. Its mechanism of action is centered on the specific targeting of the Insulin-like Growth Factor-1 Receptor (IGF-1R) via the FPI-1175 antibody, leading to the delivery of a potent alpha-emitting radionuclide, Actinium-225, to cancer cells. The subsequent induction of extensive DNA damage results in tumor cell death. The ongoing clinical trials will provide further insights into the safety and efficacy of this therapeutic approach.
References
FPI-1465 in vitro characterization
An In-Depth Technical Guide to the In Vitro Characterization of FPI-1465
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a novel beta-lactamase inhibitor (BLI) designed to be co-administered with beta-lactam antibiotics to combat bacterial resistance. The emergence of beta-lactamase enzymes, which inactivate beta-lactam antibiotics, is a significant global health threat. This compound demonstrates a potent ability to inhibit a broad spectrum of beta-lactamases, including extended-spectrum beta-lactamases (ESBLs), thereby restoring the efficacy of existing beta-lactam drugs.[1] Furthermore, preclinical data suggests that this compound may possess a secondary mechanism of action through its interaction with penicillin-binding proteins (PBPs), specifically PBP2, which are essential enzymes in bacterial cell wall synthesis. This dual mechanism of action makes this compound a promising candidate for the treatment of challenging Gram-negative bacterial infections.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring of penicillin and cephalosporin antibiotics, rendering them inactive. This compound acts as a potent inhibitor of these enzymes, effectively neutralizing the primary resistance mechanism of many bacteria. By combining this compound with a beta-lactam antibiotic, the antibiotic is protected from degradation and can effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death.
Additionally, this compound has been shown to have activity against penicillin-binding proteins (PBPs), which are the ultimate targets of beta-lactam antibiotics. Specifically, it shows activity against PBP2 from E. coli and P. aeruginosa. This suggests a dual-action mechanism where this compound not only protects the partner antibiotic but may also contribute directly to the antibacterial effect.
Caption: Mechanism of action of this compound in combination with a beta-lactam antibiotic.
Data Presentation
The in vitro efficacy of this compound has been demonstrated through synergistic activity with various beta-lactam antibiotics against a panel of ESBL-producing Enterobacteriaceae. The following tables summarize the Minimum Inhibitory Concentration (MIC) data and the fold-increase in potency of these antibiotics when combined with this compound.
Table 1: In Vitro Activity of Beta-Lactam Agents Tested Alone and in Combination with this compound against ESBL-Producing Enterobacteriaceae (n=21)
| Agent | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Ceftazidime | 32 | >256 |
| Ceftazidime + this compound (4 µg/mL) | 0.25 | 1 |
| Aztreonam | 32 | >256 |
| Aztreonam + this compound (4 µg/mL) | ≤0.015 | 0.5 |
| Meropenem | 0.06 | 0.25 |
| Meropenem + this compound (4 µg/mL) | ≤0.015 | 0.06 |
Data sourced from JMI Laboratories presentation.[2]
Table 2: Fold-Increase in Potency of Beta-Lactam Antibiotics in Combination with this compound
| Antibiotic | Fold-Increase in Potency vs. ESBL-producing bacteria | Fold-Increase in Potency vs. Carbapenemase-producing bacteria |
| Ceftazidime | Up to 256-fold | Up to 256-fold |
| Aztreonam | Up to 1,024-fold | Up to 4,096-fold |
| Meropenem | Up to 4-fold | Up to 128-fold |
Data sourced from Fedora Pharmaceuticals press release.[1]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
Minimum Inhibitory Concentration (MIC) Assay
The synergistic activity of this compound with beta-lactam antibiotics was determined using the broth microdilution method as specified by the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.
a. Bacterial Strains and Inoculum Preparation:
-
A panel of 21 molecularly characterized ESBL-producing Enterobacteriaceae isolates were used.
-
Bacterial colonies were grown on appropriate agar plates overnight at 35°C ± 2°C.
-
A standardized inoculum was prepared by suspending colonies in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Assay Plates:
-
96-well microtiter plates were used.
-
Two-fold serial dilutions of the beta-lactam antibiotics were prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
For the combination testing, a fixed concentration of this compound (4 µg/mL) was added to each well containing the serially diluted antibiotics.
c. Incubation and Reading:
-
The inoculated plates were incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
The MIC was determined as the lowest concentration of the antibiotic (alone or in combination with this compound) that completely inhibited visible bacterial growth.
Caption: Generalized workflow for the broth microdilution MIC assay.
Beta-Lactamase Inhibition Assay (General Protocol)
To determine the inhibitory activity of this compound against purified beta-lactamase enzymes, a spectrophotometric assay using a chromogenic substrate like nitrocefin is typically employed.
a. Reagents:
-
Purified beta-lactamase enzyme (e.g., CTX-M-15, KPC-2).
-
This compound at various concentrations.
-
Nitrocefin (a chromogenic cephalosporin substrate).
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).
b. Assay Procedure:
-
The purified beta-lactamase enzyme is pre-incubated with varying concentrations of this compound for a defined period at a specific temperature (e.g., 10-30 minutes at 25°C).
-
The reaction is initiated by the addition of nitrocefin.
-
The hydrolysis of nitrocefin by the uninhibited enzyme results in a color change, which is monitored by measuring the absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.
-
The rate of hydrolysis is calculated from the linear portion of the absorbance versus time plot.
-
The IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Penicillin-Binding Protein (PBP) 2 Binding Assay (General Protocol)
A competitive binding assay is used to assess the affinity of this compound for PBP2. This assay typically involves a labeled beta-lactam probe that binds to the PBP.
a. Reagents:
-
Isolated bacterial membranes containing PBP2 or purified PBP2.
-
This compound at various concentrations.
-
A labeled beta-lactam probe (e.g., a fluorescently labeled penicillin or a biotinylated ampicillin).
-
Wash buffer.
b. Assay Procedure:
-
Bacterial membranes or purified PBP2 are incubated with varying concentrations of this compound.
-
The labeled beta-lactam probe is then added and allowed to compete with this compound for binding to PBP2.
-
After an incubation period, unbound probe is removed by washing.
-
The amount of bound probe is quantified. For a fluorescent probe, this can be measured using a fluorescence plate reader. For a biotinylated probe, a secondary detection reagent (e.g., streptavidin-horseradish peroxidase) followed by a colorimetric or chemiluminescent substrate is used.
-
The ability of this compound to inhibit the binding of the labeled probe is used to determine its binding affinity (e.g., Kᵢ) for PBP2.
Conclusion
The in vitro characterization of this compound demonstrates its significant potential as a beta-lactamase inhibitor. Its ability to restore the activity of multiple beta-lactam antibiotics against resistant Gram-negative bacteria, coupled with a potential secondary mechanism of action involving direct interaction with PBP2, positions this compound as a valuable candidate for further development in the fight against antimicrobial resistance. The standardized methodologies outlined provide a robust framework for the continued evaluation of this compound and other novel beta-lactamase inhibitors.
References
An In-Depth Technical Guide to the Preliminary Toxicity of FPI-1465
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available information regarding the preliminary toxicity of a compound specifically designated as FPI-1465 is not available. Extensive searches of scientific literature, regulatory filings, and corporate disclosures have not yielded specific preclinical data, experimental protocols, or identified signaling pathways for a substance with this identifier.
The following guide is a template outlining the expected content for a comprehensive technical whitepaper on the preliminary toxicity of a novel therapeutic agent. This structure is based on standard practices in preclinical drug development and is intended to serve as a framework for when such data on this compound, or a similarly designated compound, becomes publicly accessible.
Executive Summary
This section would typically provide a high-level overview of the this compound preliminary toxicity profile. It would summarize the key findings from in vitro and in vivo studies, including the no-observed-adverse-effect level (NOAEL), the maximum tolerated dose (MTD), and any potential target organs of toxicity. The summary would conclude with a statement on the compound's initial safety margin and its suitability for further development.
Introduction to this compound
This chapter would detail the background of this compound, including its therapeutic target, mechanism of action, and intended clinical indication. Understanding the pharmacological context is crucial for interpreting the toxicology data.
Compound Class and Structure
A description of the chemical class and structure of this compound would be provided here.
Proposed Mechanism of Action
A detailed explanation of how this compound is expected to exert its therapeutic effect would be presented, including its interaction with specific molecular targets.
Hypothetical Signaling Pathway for a Therapeutic Agent
Below is a conceptual diagram illustrating a hypothetical signaling pathway that a therapeutic agent like this compound might modulate. This is a generalized representation and not based on any specific data for this compound.
Preclinical Toxicity Studies
This section would form the core of the technical guide, presenting all quantitative data and detailed experimental protocols from the preliminary toxicity assessment of this compound.
In Vitro Toxicity
This subsection would focus on studies conducted in cell cultures to assess the cytotoxic potential of this compound.
3.1.1 Experimental Protocol: Cell Viability Assay
-
Cell Lines: A panel of relevant human cell lines (e.g., target cancer cells and representative normal tissue cells like hepatocytes, renal proximal tubule cells).
-
Compound Preparation: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Treatment: Cells seeded in 96-well plates and treated with this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability measured using a standard method such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: IC50 (half-maximal inhibitory concentration) values calculated using non-linear regression analysis.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| Cancer Cell Line A | Lung Adenocarcinoma | 0.5 |
| Cancer Cell Line B | Pancreatic Cancer | 1.2 |
| Normal Human Hepatocytes | Liver | > 50 |
| Normal Human Renal Cells | Kidney | > 50 |
In Vivo Toxicity
This subsection would detail the toxicity studies conducted in animal models to understand the systemic effects of this compound.
3.2.1 Experimental Protocol: Rodent Maximum Tolerated Dose (MTD) Study
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Animals acclimated for at least 7 days prior to study initiation.
-
Dose Formulation: this compound formulated in an appropriate vehicle for the intended route of administration (e.g., oral gavage, intravenous).
-
Dose Administration: Ascending single doses of this compound administered to different cohorts of animals.
-
Monitoring: Animals observed daily for clinical signs of toxicity (e.g., changes in body weight, food/water consumption, activity levels, and physical appearance) for 14 days.
-
Endpoint: The MTD defined as the highest dose that does not cause mortality or significant signs of life-threatening toxicity.
Table 2: Hypothetical Single-Dose Toxicity of this compound in Rats
| Dose Group (mg/kg) | Number of Animals (M/F) | Mortality | Key Clinical Signs |
| Vehicle Control | 5/5 | 0/10 | None |
| 10 | 5/5 | 0/10 | None |
| 30 | 5/5 | 0/10 | Mild lethargy on Day 1 |
| 100 | 5/5 | 2/10 | Severe lethargy, piloerection |
| 300 | 5/5 | 10/10 | Moribund state within 24 hours |
3.2.2 Experimental Protocol: Repeat-Dose Toxicity Study (e.g., 14-Day Study)
-
Animal Model: Two species, typically a rodent (e.g., rat) and a non-rodent (e.g., beagle dog).
-
Dose Levels: Multiple dose levels, including a control, a low dose, a mid-dose, and a high dose, based on the MTD findings.
-
Administration: Daily administration of this compound for 14 consecutive days.
-
In-life Assessments: Daily clinical observations, weekly body weight and food consumption measurements.
-
Terminal Procedures: At the end of the study, blood samples collected for hematology and clinical chemistry analysis. A full necropsy performed, and major organs weighed and preserved for histopathological examination.
Conceptual Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical in vivo toxicity study.
Table 3: Hypothetical Hematology and Clinical Chemistry Findings (High-Dose Group vs. Control)
| Parameter | Change | Interpretation |
| Hematology | ||
| Red Blood Cell Count | ↓ | Potential for anemia |
| White Blood Cell Count | ↑ | Inflammatory response |
| Clinical Chemistry | ||
| Alanine Aminotransferase (ALT) | ↑↑ | Potential liver toxicity |
| Aspartate Aminotransferase (AST) | ↑↑ | Potential liver toxicity |
| Blood Urea Nitrogen (BUN) | ↑ | Potential kidney toxicity |
| Creatinine | ↑ | Potential kidney toxicity |
Safety Pharmacology
This section would describe studies designed to investigate the potential adverse effects of this compound on major physiological systems.
-
Cardiovascular System: Assessment of effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters in a non-rodent model.
-
Central Nervous System: Evaluation of behavioral and neurological effects using a functional observational battery in rodents.
-
Respiratory System: Measurement of respiratory rate and tidal volume in rodents.
Conclusion
The concluding chapter would synthesize all the findings from the preliminary toxicity studies. It would provide a comprehensive initial safety assessment of this compound, identify any potential liabilities, and make recommendations for further non-clinical and clinical development, including the selection of a safe starting dose for first-in-human studies.
Note: This document is a template and does not contain actual data for this compound. The experimental protocols, tables, and diagrams are illustrative examples based on standard practices in the field of drug development. For accurate and specific information on any therapeutic agent, please refer to official publications and documentation from the developing organization.
An In-depth Technical Guide to the Pharmacological Profile of FPI-1434
Disclaimer: Publicly available pharmacological data for a compound designated FPI-1465 is not available. This document provides a comprehensive overview of FPI-1434, a clinical-stage targeted alpha therapy from Fusion Pharmaceuticals. It is presumed that the user's interest in this compound may be related to this compound due to the similarity in designation and the lack of public information on the former.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the pharmacological properties, mechanism of action, and clinical development of FPI-1434.
Core Concepts and Mechanism of Action
FPI-1434 is an investigational radioimmunoconjugate designed for the targeted delivery of a potent alpha-emitting radionuclide, Actinium-225 (225Ac), to cancer cells overexpressing the Insulin-like Growth Factor-1 Receptor (IGF-1R).[1][2] The therapeutic strategy is based on the principles of targeted alpha therapy (TAT), which aims to selectively destroy cancer cells while minimizing damage to surrounding healthy tissues.[2]
The core components of FPI-1434 are:
-
Targeting Moiety: A humanized monoclonal antibody that specifically binds to the extracellular domain of IGF-1R.[2]
-
Cytotoxic Payload: The alpha-emitting radionuclide Actinium-225 (225Ac).[2]
-
Linker Technology: A proprietary bifunctional chelate that stably connects the antibody to 225Ac.[2]
The mechanism of action of FPI-1434 involves a multi-step process that leverages both the targeting capabilities of the antibody and the high-energy, short-range cell-killing power of alpha particles.
References
- 1. Fusion Pharmaceuticals Announces Preliminary Safety and Dosimetry Results from its Single-Dose Portion of the Phase 1 Study of FPI-1434 [prnewswire.com]
- 2. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
An In-depth Technical Guide to the Research History and Development of FPI-1434
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "FPI-1465" did not yield information on a specific therapeutic agent in development. The following guide focuses on FPI-1434, a clinical-stage asset from Fusion Pharmaceuticals, which aligns with the likely intent of the query due to the similar naming convention.
Executive Summary
FPI-1434 is a targeted alpha therapy (TAT) being developed by Fusion Pharmaceuticals for the treatment of various solid tumors. It is a radioimmunoconjugate composed of a humanized monoclonal antibody that targets the insulin-like growth factor-1 receptor (IGF-1R), a validated cancer target, linked to the alpha-emitting radionuclide Actinium-225 (²²⁵Ac). The potent and localized alpha radiation from ²²⁵Ac is designed to induce double-strand DNA breaks in tumor cells, leading to cell death. This guide provides a comprehensive overview of the research history, mechanism of action, preclinical and clinical development of FPI-1434.
Mechanism of Action
FPI-1434's mechanism of action is centered on the targeted delivery of a highly potent alpha-emitting radionuclide to cancer cells overexpressing the IGF-1R.[1][2]
-
Targeting Moiety: The therapeutic employs a humanized monoclonal antibody, veligrotug (formerly AVE1642), which specifically binds to the extracellular domain of IGF-1R.[2] IGF-1R is a transmembrane receptor tyrosine kinase that, upon activation, plays a crucial role in tumor cell proliferation, survival, and resistance to therapy.[2] Its overexpression has been documented in a wide range of solid tumors.
-
Cytotoxic Payload: The antibody is conjugated to Actinium-225 (²²⁵Ac), a radionuclide that undergoes a series of four alpha decays, releasing high-energy alpha particles. These alpha particles have a short path length in tissue, resulting in highly localized and potent cytotoxicity to cells in the immediate vicinity of the radionuclide, while minimizing damage to surrounding healthy tissue.
-
Cellular Internalization and DNA Damage: Upon binding to IGF-1R, the FPI-1434 conjugate is internalized by the tumor cell. The subsequent decay of ²²⁵Ac releases alpha particles within the cell, causing complex and difficult-to-repair double-strand DNA breaks, which are a primary driver of cancer cell death.[3][4][5]
Signaling Pathway of IGF-1R
Preclinical Development
Prior to its clinical evaluation, FPI-1434, then designated as ²²⁵Ac-FPX-01, underwent preclinical studies to assess its biodistribution, efficacy, and safety.[6]
-
Biodistribution Studies: Animal models using the imaging analog ¹²⁴I-FPX-01 demonstrated high and selective uptake in various solid tumor types.[6] Further preclinical comparisons were conducted with analogs using Indium-111 (¹¹¹In) and Lutetium-177 (¹⁷⁷Lu).[6]
-
Efficacy Studies: In non-clinical models, ²²⁵Ac-FPI-1434 showed significant anti-tumor activity.[3]
-
Toxicology Studies: Favorable toxicology profiles were observed in cynomolgus monkeys, supporting the initiation of human trials.[3][4][5]
Clinical Development
FPI-1434 is currently being investigated in a Phase 1/2 clinical trial (NCT03746431) in patients with advanced solid tumors.[7][8]
Clinical Trial Design (NCT03746431)
This is a first-in-human, open-label, non-randomized, multi-center study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of FPI-1434.[8][9]
Table 1: Key Aspects of the NCT03746431 Clinical Trial
| Parameter | Description |
| Trial Identifier | NCT03746431 |
| Phase | Phase 1/2 |
| Study Title | A Phase 1/2 Study of [225Ac]-FPI-1434 Injection in Patients with Locally Advanced or Metastatic Solid Tumors.[7] |
| Primary Objectives | To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of FPI-1434. To evaluate the safety and tolerability of FPI-1434. |
| Secondary Objectives | To assess the pharmacokinetic profile of FPI-1434. To evaluate the preliminary anti-tumor activity of FPI-1434. |
| Patient Population | Patients with advanced solid tumors that are refractory to standard treatment or for whom no standard treatment is available.[3] |
| Intervention | [²²⁵Ac]-FPI-1434 administered intravenously. |
| Imaging Agent | [¹¹¹In]-FPI-1547, an imaging analog of FPI-1434, is used for patient selection and dosimetry.[3][8] |
Experimental Protocols
Patient Selection and Screening:
-
Informed Consent: All patients must provide written informed consent prior to any study-related procedures.
-
Eligibility Criteria Assessment: Patients are evaluated against a set of inclusion and exclusion criteria, including pathological confirmation of an advanced solid tumor, ECOG performance status of 0 or 1, and adequate organ function.[3]
-
Tumor Tissue Submission: Archival or fresh tumor biopsy tissue is required for immunohistochemistry analysis of IGF-1R expression.[3]
-
Imaging with [¹¹¹In]-FPI-1547: Patients receive an intravenous injection of [¹¹¹In]-FPI-1547. Whole-body planar and SPECT/CT imaging are performed to assess tumor uptake and biodistribution of the radiotracer.
-
Dosimetry Calculations: Imaging data is used to calculate estimated radiation doses to normal organs and tumors to ensure they are within predefined safety limits.[3]
Treatment and Follow-up:
-
Dose Escalation: The Phase 1 portion of the study employs a modified 3+3 dose-escalation design, with escalating single doses of [²²⁵Ac]-FPI-1434 administered to sequential cohorts of patients.[3][4]
-
Drug Administration: FPI-1434 is administered as a single intravenous injection.
-
Safety Monitoring: Patients are closely monitored for adverse events and dose-limiting toxicities (DLTs) for an 8-week period following treatment.[3][4]
-
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of FPI-1434.
-
Tumor Response Assessment: Tumor response is evaluated according to RECIST 1.1 criteria at baseline and at specified intervals post-treatment.
Clinical Trial Workflow
Development Timeline
Table 2: FPI-1434 Development Milestones
| Date | Milestone |
| February 2019 | First patient dosed in the Phase 1 clinical trial of FPI-1434.[10] |
| June 2021 | Preliminary safety and dosimetry results from the single-dose portion of the Phase 1 study presented at the SNMMI Annual Meeting. |
| June 2022 | Fusion Pharmaceuticals provided updates on the FPI-1434 clinical program, including data from a cold-antibody sub-study.[11] |
| January 2023 | Fusion announced plans to report safety, pharmacokinetics, and imaging data from the Phase 1 study in the second quarter of 2023.[12] |
| Ongoing | The Phase 1/2 clinical trial (NCT03746431) is ongoing. |
Future Directions
The development of FPI-1434 is ongoing, with future efforts likely to focus on:
-
Completion of the Phase 1/2 Trial: Determining the recommended Phase 2 dose and further evaluating the safety and efficacy of FPI-1434 in specific tumor types.
-
Combination Therapies: Exploring the potential of FPI-1434 in combination with other anticancer agents, such as checkpoint inhibitors or DNA damage repair inhibitors, to enhance its therapeutic effect. Fusion has a collaboration with Merck to evaluate FPI-1434 in combination with KEYTRUDA® (pembrolizumab).[11][12]
-
Expansion to Other IGF-1R Expressing Tumors: Investigating the utility of FPI-1434 in a broader range of solid tumors that overexpress IGF-1R.
Conclusion
FPI-1434 represents a promising targeted alpha therapy with a well-defined mechanism of action and a clear clinical development path. By leveraging the specificity of an IGF-1R-targeting antibody and the potent cytotoxicity of Actinium-225, FPI-1434 holds the potential to offer a novel and effective treatment option for patients with a variety of advanced solid tumors. The ongoing Phase 1/2 clinical trial will be instrumental in further defining its safety, efficacy, and future role in oncology.
References
- 1. Fusion Pipeline - Fusion Pharma - Pipeline [fusionpharma.com]
- 2. Facebook [cancer.gov]
- 3. fusionpharma.com [fusionpharma.com]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. openmedscience.com [openmedscience.com]
- 7. A Phase 1/2 Study of [225Ac]-FPI-1434 Injection in Patients with Locally Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A Phase 1 Study of [225Ac]-FPI-1434 Injection (NCT03746431) [ancora.ai]
- 10. Fusion Pharma Announces First Patient Dosing in a Phase 1 Clinical Trial of [225Ac]-FPI-1434 Injection in Patients with Advanced Solid Tumors - Fusion Pharma [fusionpharma.com]
- 11. Fusion Pharmaceuticals Provides Updates on FPI-1434 and FPI-1966 Clinical Programs - BioSpace [biospace.com]
- 12. firstwordpharma.com [firstwordpharma.com]
An In-depth Technical Guide to the Intellectual Property and Core Technology of FPI-1465 (Nacubactam)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FPI-1465, identified as nacubactam, is a novel, intravenously administered diazabicyclooctane (DBO) β-lactamase inhibitor developed by Fedora Pharmaceuticals. It exhibits a unique dual mechanism of action, not only inhibiting a broad spectrum of serine β-lactamases (Ambler classes A, C, and some D) but also demonstrating intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae. This dual activity allows nacubactam to restore the efficacy of β-lactam antibiotics against many multidrug-resistant Gram-negative bacteria and act as a β-lactam enhancer. This technical guide provides a comprehensive overview of the intellectual property landscape of nacubactam, its mechanism of action, and key preclinical and clinical data, presented in a format tailored for scientific and drug development professionals.
Intellectual Property Landscape
The core intellectual property for nacubactam is centered around a portfolio of patents filed by Fedora Pharmaceuticals Inc., covering the composition of matter, pharmaceutical compositions, and methods of use.
Core Patent Portfolio
While a number of patents related to diazabicyclooctane derivatives have been assigned to Fedora Pharmaceuticals, the key patent family covering the composition of matter for nacubactam appears to be represented by international application WO 2015/046207 . This patent application discloses the synthesis and characterization of a series of diazabicyclooctane compounds, including nacubactam. Subsequent patents, such as US 10,759,800 B2 and US 10,682,413 B2 , cover crystalline forms, pharmaceutical formulations, and methods of use of these compounds, further strengthening the intellectual property protection around nacubactam.
Key Patent Families:
| Patent/Application Number | Title | Key Aspects Covered |
| WO 2015/046207 | β-lactamase inhibitor and process for preparing the same | Composition of matter for nacubactam and related analogs |
| US 10,759,800 B2 | Crystalline forms of diazabicyclooctane derivatives and production process thereof | Crystalline forms of nacubactam and manufacturing |
| US 10,682,413 B2 | Pharmaceutical forms of diazabicyclooctane derivatives and process for producing the same | Pharmaceutical compositions and formulations |
Core Technology: A Dual-Action Mechanism
Nacubactam's innovative approach to combating antibiotic resistance lies in its dual mechanism of action, which is a significant advancement over traditional β-lactamase inhibitors.
Inhibition of β-Lactamases
Nacubactam is a potent inhibitor of a wide range of serine β-lactamases, which are enzymes produced by bacteria that degrade β-lactam antibiotics. By inactivating these enzymes, nacubactam protects co-administered β-lactam antibiotics from hydrolysis, thereby restoring their antibacterial activity. It is effective against:
-
Class A β-lactamases: Including extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).
-
Class C β-lactamases: Such as AmpC.
-
Some Class D β-lactamases: Including certain OXA-type carbapenemases.
Inhibition of Penicillin-Binding Protein 2 (PBP2)
Uniquely among clinically developed DBOs, nacubactam also exhibits direct antibacterial activity by binding to and inhibiting PBP2, an essential enzyme in the bacterial cell wall synthesis of Enterobacteriaceae.[1][2] This intrinsic activity not only contributes to its overall efficacy but also allows it to act as a "β-lactam enhancer," potentiating the activity of other β-lactam antibiotics that target different PBPs.[3]
Signaling Pathway: Nacubactam's Dual Mechanism of Action
Caption: Dual mechanism of nacubactam: inhibition of β-lactamase and PBP2.
Quantitative Data
In Vitro Activity
Numerous studies have demonstrated the potent in vitro activity of nacubactam in combination with various β-lactam antibiotics against a wide range of multidrug-resistant Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from key publications.
Table 1: MICs of Meropenem with and without Nacubactam against Enterobacteriaceae [4]
| Bacterial Group (n) | Meropenem MIC50/90 (µg/mL) | Meropenem + Nacubactam (4 µg/mL) MIC50/90 (µg/mL) |
| All Isolates (1,553) | 0.06 / >64 | 0.06 / 2 |
| ESBL-producers (521) | 0.06 / 0.12 | 0.06 / 0.12 |
| KPC-producers (250) | 32 / >64 | 0.5 / 2 |
| MBL-producers (250) | >64 / >64 | 2 / 8 |
| OXA-48-like-producers (250) | 2 / 32 | 0.25 / 1 |
Table 2: MICs of Aztreonam and Cefepime with and without Nacubactam against Enterobacterales [5]
| Antibiotic Combination | Bacterial Group (n) | MIC50/90 (µg/mL) |
| Aztreonam | All Isolates (375) | >128 / >128 |
| Aztreonam + Nacubactam (1:1) | All Isolates (375) | 0.5 / 2 |
| Cefepime | All Isolates (375) | 64 / >128 |
| Cefepime + Nacubactam (1:1) | All Isolates (375) | 0.5 / 4 |
Pharmacokinetics
Phase 1 clinical trials in healthy volunteers have provided key pharmacokinetic data for nacubactam.[6][7]
Table 3: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Nacubactam [6]
| Dose (mg) | Cmax (µg/mL) | AUC0-inf (µg·h/mL) | t1/2 (h) |
| 50 | 4.6 | 6.9 | 1.3 |
| 200 | 18.5 | 27.8 | 1.3 |
| 500 | 45.2 | 68.1 | 1.3 |
| 1000 | 92.1 | 138.0 | 1.3 |
| 2000 | 185.0 | 277.0 | 1.3 |
Table 4: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of Nacubactam (Day 7) [7]
| Dose (mg, q8h) | Cmax,ss (µg/mL) | AUC0-8,ss (µg·h/mL) |
| 1000 | 103.0 | 152.0 |
| 2000 | 205.0 | 304.0 |
| 4000 | 411.0 | 608.0 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the in vitro susceptibility of bacterial isolates to nacubactam in combination with β-lactam antibiotics.
Methodology:
-
Bacterial Isolates: A panel of clinical isolates with characterized resistance mechanisms is used.
-
Culture Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium.
-
Assay Format: Broth microdilution in 96-well plates is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Drug Concentrations: Serial two-fold dilutions of the β-lactam antibiotic are prepared in CAMHB, both with and without a fixed concentration of nacubactam (e.g., 4 µg/mL) or in a fixed ratio (e.g., 1:1).
-
Inoculum Preparation: A bacterial suspension is prepared and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plates are incubated at 35°C for 16-20 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Experimental Workflow: MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentrations (MICs).
Penicillin-Binding Protein (PBP) Binding Assay
Objective: To assess the binding affinity of nacubactam to PBP2.
Methodology:
-
Membrane Preparation: Bacterial cell membranes containing PBPs are isolated from a culture of a suitable test organism (e.g., Escherichia coli).
-
Competitive Binding: The membrane preparation is incubated with increasing concentrations of nacubactam.
-
Fluorescent Labeling: A fluorescently labeled β-lactam, such as Bocillin FL, which binds to PBPs, is added to the mixture.
-
SDS-PAGE: The proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Detection: The gel is imaged using a fluorescence scanner to visualize the PBP bands. The intensity of the fluorescent signal for PBP2 will decrease with increasing concentrations of nacubactam, indicating competitive binding.
-
IC50 Determination: The concentration of nacubactam that results in a 50% reduction in the fluorescent signal for PBP2 is determined as the IC50 value.
Experimental Workflow: PBP Binding Assay
Caption: Workflow for assessing PBP2 binding affinity.
Conclusion
This compound (nacubactam) represents a significant advancement in the fight against antibiotic resistance. Its robust intellectual property portfolio, combined with its novel dual-action mechanism of β-lactamase inhibition and direct PBP2 activity, positions it as a promising candidate for the treatment of serious Gram-negative infections. The extensive preclinical and early clinical data demonstrate its potential to restore the activity of established β-lactam antibiotics and provide a new therapeutic option for clinicians. Further clinical development will be crucial in fully elucidating its role in the management of multidrug-resistant bacterial infections.
References
- 1. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nacubactam Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 628. Pharmacokinetics, Safety and Tolerability of Co-administration of Nacubactam and β-lactams after Multiple Doses in Japanese Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for FPI-1465 in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1465 is a potent, dual-action inhibitor targeting both serine-β-lactamases and penicillin-binding proteins (PBPs). As a member of the diazabicyclooctane (DBO) class of compounds, this compound offers a significant advantage in combating bacterial resistance by neutralizing the primary mechanisms of β-lactam antibiotic degradation and by directly inhibiting the enzymes essential for bacterial cell wall synthesis.[1][2][3] These application notes provide detailed protocols for utilizing this compound in various protein binding assays to characterize its interaction with target proteins.
Mechanism of Action
This compound acts as a covalent inhibitor, forming a stable acyl-enzyme intermediate with the catalytic serine residue within the active site of both serine-β-lactamases and PBPs. This acylation process effectively inactivates the enzyme, preventing the hydrolysis of β-lactam antibiotics (in the case of β-lactamases) or halting the transpeptidation step in peptidoglycan synthesis (in the case of PBPs). This dual-targeting mechanism makes this compound a powerful tool against multidrug-resistant Gram-negative bacteria.
References
Application Notes and Protocols for High-Throughput Screening of Targeted Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of targeted radiopharmaceuticals, with a focus on antibody-drug conjugates (ADCs) and small molecule radioconjugates. While the specific compound "FPI-1465" appears to be a typographical error, this document will focus on the principles and methodologies applicable to the discovery and characterization of similar targeted alpha therapies, such as Fusion Pharmaceuticals' FPI-1434 and FPI-2265.
Introduction to Targeted Alpha Therapies
Targeted alpha therapies (TATs) are an emerging class of cancer treatments that deliver potent alpha-emitting radionuclides, such as Actinium-225 (225Ac), directly to cancer cells. This is achieved by linking the radionuclide to a targeting moiety, such as a monoclonal antibody or a small molecule, that specifically binds to a tumor-associated antigen or receptor. The high linear energy transfer and short path length of alpha particles result in highly localized and potent cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissue.
The development of novel TATs requires robust screening methodologies to identify targeting ligands with optimal binding affinity, specificity, and internalization properties. High-throughput screening allows for the rapid evaluation of large libraries of candidates to select promising leads for further development.
Key Compounds and Targets
While "this compound" is not identified in the current literature, we will focus on two pertinent examples from Fusion Pharmaceuticals' pipeline to illustrate the screening principles:
-
FPI-1434 : An antibody-drug conjugate targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) , which is overexpressed in various solid tumors. FPI-1434 consists of a humanized monoclonal antibody linked to 225Ac.[1][2][3]
-
FPI-2265 : A small molecule radioconjugate targeting the Prostate-Specific Membrane Antigen (PSMA) , a well-validated target in prostate cancer. FPI-2265 is composed of a PSMA-binding ligand coupled to 225Ac.[4][5]
High-Throughput Screening for Targeted Radiopharmaceuticals
The primary goal of HTS in this context is to identify and characterize ligands (antibodies or small molecules) that bind with high affinity and specificity to the target of interest. Radioligand binding assays are the gold standard for this purpose and can be adapted for a high-throughput format.[6]
Technology Profile: Scintillation Proximity Assay (SPA)
Scintillation Proximity Assay (SPA) is a homogeneous and highly sensitive technology well-suited for HTS of radioligands.[7][8][9][10] In an SPA, the target molecule (e.g., IGF-1R or PSMA) is immobilized onto a scintillant-impregnated microsphere. When a radiolabeled ligand binds to the target, it comes into close proximity with the microsphere, causing the scintillant to emit light. Unbound radioligand in the solution is too distant to excite the scintillant. This eliminates the need for separation of bound and free radioligand, making it amenable to automation.[11]
Experimental Protocols
The following are generalized high-throughput screening protocols for identifying and characterizing targeting moieties for TATs, inspired by the development pathways of compounds like FPI-1434 and FPI-2265.
Protocol 1: High-Throughput Primary Screening of Small Molecule Ligands for PSMA
This protocol describes a competitive binding SPA to screen a library of small molecules for their ability to bind to PSMA.
Objective: To identify small molecule "hits" that bind to PSMA with high affinity.
Materials:
-
Recombinant human PSMA protein
-
Scintillation Proximity Assay (SPA) beads (e.g., PVT-based)
-
[177Lu]-PSMA-617 (or another suitable radiolabeled PSMA ligand) as the tracer
-
Small molecule compound library
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA)
-
384-well microplates
-
Microplate scintillation counter
Methodology:
-
Immobilization of PSMA on SPA Beads:
-
Couple recombinant human PSMA protein to SPA beads according to the manufacturer's instructions. This may involve using streptavidin-coated beads and biotinylated PSMA or other covalent coupling chemistries.
-
Wash the beads to remove any unbound protein.
-
Resuspend the PSMA-coated beads in assay buffer to a final concentration of 1 mg/mL.
-
-
Assay Plate Preparation:
-
Using an automated liquid handler, add 10 µL of the PSMA-coated SPA bead suspension to each well of a 384-well microplate.
-
Add 5 µL of test compound from the small molecule library (typically at a concentration of 10 µM in assay buffer with DMSO). For control wells, add 5 µL of assay buffer with DMSO (for total binding) or a high concentration of a known PSMA ligand (e.g., 10 µM unlabeled PSMA-617) for non-specific binding.
-
Add 5 µL of [177Lu]-PSMA-617 (at a concentration equal to its Kd for PSMA) to all wells.
-
-
Incubation:
-
Seal the microplate and incubate at room temperature for 1-4 hours with gentle shaking to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the light output from each well using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_NSB) / (Signal_total - Signal_NSB)) where:
-
Signal_compound is the signal from the well with the test compound.
-
Signal_NSB is the signal from the non-specific binding control wells.
-
Signal_total is the signal from the total binding control wells.
-
-
Identify "hits" as compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50%).
Protocol 2: High-Throughput Screening of Monoclonal Antibodies for IGF-1R Binding
This protocol outlines a cell-based high-throughput assay to screen a library of monoclonal antibodies for their ability to bind to IGF-1R expressed on the surface of cancer cells.
Objective: To identify monoclonal antibodies that bind with high affinity to cell-surface IGF-1R.
Materials:
-
A cancer cell line with high expression of IGF-1R (e.g., MCF-7)
-
Monoclonal antibody library
-
[125I]-IGF-1 or a radiolabeled anti-IGF-1R antibody as the tracer
-
Cell culture medium and supplements
-
Binding buffer (e.g., HBSS with 0.1% BSA)
-
384-well clear bottom microplates
-
Scintillation counter or gamma counter
Methodology:
-
Cell Plating:
-
Seed the IGF-1R expressing cells into 384-well microplates at a density of 10,000 cells per well and allow them to adhere overnight.
-
-
Assay Plate Preparation:
-
Wash the cells once with binding buffer.
-
Add 10 µL of test antibody from the library to the appropriate wells. For control wells, add binding buffer (total binding) or a high concentration of a known anti-IGF-1R antibody (non-specific binding).
-
Add 10 µL of the radiolabeled tracer to all wells.
-
-
Incubation:
-
Incubate the plate at 4°C for 2-4 hours to allow binding to occur while minimizing internalization.
-
-
Washing and Lysis:
-
Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
-
Add 20 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes to solubilize the cells.
-
-
Data Acquisition:
-
Transfer the lysate to a scintillation vial or a plate compatible with a gamma counter and measure the radioactivity.
-
Data Analysis:
-
Calculate the percent inhibition for each test antibody as described in Protocol 1.
-
Identify "hits" as antibodies that demonstrate significant inhibition of tracer binding.
Data Presentation
Quantitative data from primary and secondary screens should be organized into clear and concise tables for easy comparison and hit selection.
Table 1: Example Data Summary from a Primary HTS for PSMA Ligands
| Compound ID | Concentration (µM) | % Inhibition | Hit (Yes/No) |
| SM-001 | 10 | 85 | Yes |
| SM-002 | 10 | 12 | No |
| SM-003 | 10 | 62 | Yes |
| ... | ... | ... | ... |
Table 2: Example IC50 Data from a Secondary Screen of Anti-IGF-1R Antibodies
| Antibody ID | IC50 (nM) |
| Ab-01 | 5.2 |
| Ab-02 | 150.7 |
| Ab-03 | 8.9 |
| ... | ... |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action for FPI-1434 targeted alpha therapy.
Caption: Generalized workflow for high-throughput screening of targeted radiopharmaceuticals.
Conclusion
The application of high-throughput screening methodologies, such as the Scintillation Proximity Assay, is crucial for the efficient discovery and development of novel targeted alpha therapies. By adapting and optimizing these assays for specific targets like PSMA and IGF-1R, researchers can rapidly identify potent and selective ligands for the next generation of cancer treatments. The protocols and data presentation formats outlined in these notes provide a framework for conducting and interpreting HTS campaigns in the field of radiopharmaceutical drug discovery.
References
- 1. FPI-1434 by Fusion Pharmaceuticals for Ewing Sarcoma: Likelihood of Approval [pharmaceutical-technology.com]
- 2. Fusion Pharmaceuticals Provides Updates on FPI-1434 and FPI-1966 Clinical Programs - BioSpace [biospace.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Fusion Pharma's Early Phase 2 Outcomes for FPI-2265 at AACR 2024 [synapse.patsnap.com]
- 5. Fusion Pharmaceuticals Announces Presentation of Interim Data from the Phase 2 TATCIST Clinical Trial Evaluating FPI-2265 at the AACR Annual Meeting 2024 [prnewswire.com]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Scintillation proximity assays in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Scintillation proximity assays in high-throughput screening. - OAK Open Access Archive [oak.novartis.com]
- 11. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Quantification of Avibactam (FPI-1465)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed methodologies for the quantitative analysis of Avibactam, a non-β-lactam β-lactamase inhibitor. The compound identified by the internal code FPI-1465 is chemically known as Avibactam. This document outlines validated analytical methods crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The primary techniques covered are Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are widely employed for the determination of Avibactam in biological matrices and pharmaceutical dosage forms.
Analytical Methods Overview
The quantification of Avibactam, often in combination with partner antibiotics such as Ceftazidime, relies on robust and sensitive analytical techniques. The choice of method typically depends on the sample matrix, the required sensitivity, and the available instrumentation.
Key Analytical Techniques:
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A widely accessible and reliable method for the simultaneous determination of Avibactam and Ceftazidime in bulk drug and pharmaceutical dosage forms. It is valued for its simplicity, accuracy, and precision.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical applications due to its high sensitivity and selectivity. This method is ideal for quantifying low concentrations of Avibactam in complex biological matrices like plasma.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated analytical methods for Avibactam.
Table 1: RP-HPLC Method Parameters for Simultaneous Quantification of Avibactam and Ceftazidime
| Parameter | Avibactam | Ceftazidime | Reference |
| Linearity Range | 1-5 µg/mL | 100-500 µg/mL | [1] |
| Retention Time (min) | 3.7 | 2.05 | [1] |
| Limit of Detection (LOD) | 3 ppm | 2.9 ppm | [1] |
| Limit of Quantification (LOQ) | 10.1 ppm | 10.03 ppm | [1] |
| Linear Regression Coefficient (R²) | 0.997 | 0.999 | [1] |
Table 2: LC-MS/MS Method Parameters for Quantification of Avibactam in Plasma
| Parameter | Human Plasma | Rat Plasma | Reference |
| Calibration Curve Range | 10-10,000 ng/mL | 0.005-5.0 µg/mL | [2][3][4] |
| Accuracy | Within 8% | Within 9% | [4] |
| Precision | Within 9% | Within 9% | [4] |
| Extraction Method | Weak anionic exchange solid-phase extraction | Not specified | [2][3] |
Experimental Protocols
Protocol 1: Simultaneous Quantification of Avibactam and Ceftazidime by RP-HPLC
This protocol is adapted for the analysis of Avibactam and Ceftazidime in pharmaceutical preparations.
1. Materials and Reagents:
-
Avibactam and Ceftazidime reference standards
-
Potassium dihydrogen orthophosphate
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid
2. Chromatographic Conditions:
-
Column: Inertsil ODS (5 µm, 4.6 x 150 mm)
-
Mobile Phase: Potassium dihydrogen ortho phosphate buffer (pH 3.0) and Methanol (30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector at 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
3. Standard and Sample Preparation:
-
Buffer Preparation: Dissolve a suitable amount of potassium dihydrogen orthophosphate in HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid.
-
Standard Stock Solution: Accurately weigh and dissolve Avibactam and Ceftazidime reference standards in the mobile phase to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.
-
Sample Preparation: For pharmaceutical dosage forms, dissolve the formulation in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm nylon filter before injection.
4. Analysis Workflow:
Protocol 2: Quantification of Avibactam in Human Plasma by LC-MS/MS
This protocol describes a sensitive method for the determination of Avibactam in a biological matrix.
1. Materials and Reagents:
-
Avibactam reference standard
-
Internal Standard (IS) - a stable isotope-labeled Avibactam is recommended
-
Human plasma (blank)
-
Weak anionic exchange solid-phase extraction (SPE) cartridges
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium formate
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: Amide column (e.g., HILIC)
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from endogenous plasma components.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
MRM Transitions: Specific precursor-to-product ion transitions for Avibactam and the IS must be determined.
3. Sample Preparation (Solid-Phase Extraction):
-
Conditioning: Condition the weak anionic exchange SPE cartridge with methanol followed by water.
-
Equilibration: Equilibrate the cartridge with an appropriate buffer.
-
Loading: Load the plasma sample (pre-treated with IS).
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute Avibactam and the IS with an appropriate elution solvent (e.g., containing a high percentage of organic solvent and an acid/base modifier).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
4. Bioanalytical Workflow Diagram:
Signaling Pathway and Mechanism of Action
Avibactam is a diazabicyclooctane non-β-lactam β-lactamase inhibitor. It does not have intrinsic antibacterial activity but functions by inhibiting a wide range of bacterial β-lactamase enzymes. These enzymes are a primary mechanism of resistance to β-lactam antibiotics. By inactivating β-lactamases, Avibactam restores the efficacy of co-administered β-lactam antibiotics, such as Ceftazidime.
References
- 1. iosrphr.org [iosrphr.org]
- 2. Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method validation for the simultaneous determination of ceftazidime and avibactam in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FPI-1465 Formulation for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: FPI-1465 is a hypothetical antibody-drug conjugate (ADC) for the purpose of these application notes. The following information is based on general principles for ADC formulation and in vivo studies and should be adapted based on the specific characteristics of the actual therapeutic agent.
Introduction to this compound
This compound is a novel antibody-drug conjugate designed for targeted cancer therapy. It comprises a humanized monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a stable linker connecting the two.[1][2][3] The mAb component is engineered for high affinity and specificity to its target, aiming to minimize off-target toxicity. The cytotoxic payload is a highly potent small molecule designed to induce apoptosis in cancer cells upon internalization and release. The linker is designed to be stable in circulation and release the payload under specific conditions within the tumor microenvironment or inside the cancer cell.[3]
These application notes provide a general framework for the formulation of this compound for in vivo preclinical studies and detailed protocols for its evaluation in animal models.
This compound Formulation for In Vivo Administration
The development of a stable and effective formulation is critical for the successful preclinical evaluation of an ADC.[4][5][6] The formulation must maintain the integrity, solubility, and biological activity of the ADC during storage and upon administration.
Excipient Selection
Excipients are crucial for stabilizing the antibody and preventing aggregation.[7][8][9] A typical formulation for an ADC like this compound would include a buffering agent, a stabilizer/bulking agent, and a surfactant.
Table 1: Recommended Excipients for this compound Formulation
| Excipient Category | Example Excipients | Typical Concentration Range | Purpose |
| Buffering Agent | L-Histidine/Histidine HCl | 10-50 mM | Maintain pH and stability.[7] |
| Sodium Succinate | 10-50 mM | Alternative buffering agent. | |
| Stabilizer/Bulking Agent | Sucrose | 5-10% (w/v) | Cryo/lyoprotectant, prevents aggregation.[7][8] |
| Trehalose | 5-10% (w/v) | Alternative stabilizer.[7][8] | |
| Mannitol | 2-5% (w/v) | Bulking agent for lyophilized formulations.[7][9] | |
| Surfactant | Polysorbate 80 (Tween 80) | 0.01-0.1% (w/v) | Prevents surface adsorption and aggregation.[7] |
| Polysorbate 20 (Tween 20) | 0.01-0.1% (w/v) | Alternative surfactant.[7] |
Recommended Formulation Protocol
This protocol describes the preparation of a liquid formulation of this compound for in vivo studies.
Materials:
-
This compound drug substance
-
L-Histidine
-
L-Histidine HCl
-
Sucrose
-
Polysorbate 80
-
Water for Injection (WFI)
-
Sterile, pyrogen-free vials
-
0.22 µm sterile filter
Procedure:
-
Prepare the formulation buffer by dissolving L-Histidine, L-Histidine HCl, and Sucrose in WFI to the desired concentrations (refer to Table 1).
-
Adjust the pH of the buffer to a predetermined optimal value (typically between 5.0 and 7.0) using a suitable acid or base.
-
Add Polysorbate 80 to the buffer and mix gently to avoid foaming.
-
Thaw the this compound drug substance on ice.
-
Slowly add the this compound to the formulation buffer to achieve the final target concentration. Mix gently by swirling.
-
Perform a final pH check and adjust if necessary.
-
Sterile filter the final formulated this compound solution through a 0.22 µm filter into sterile vials.
-
Store the formulated this compound at 2-8°C and protect from light.
In Vivo Preclinical Study Protocols
The following protocols outline general procedures for evaluating the pharmacokinetics (PK), toxicology, and efficacy of this compound in relevant animal models.[10][11][12]
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[1][13][14][15][16]
Experimental Protocol:
-
Animal Model: Select a relevant species, typically mice or rats. For targeted therapies, it is crucial that the animal model expresses the target antigen.[10][12][17]
-
Groups:
-
Group 1: this compound (low dose)
-
Group 2: this compound (high dose)
-
Group 3: Vehicle control
-
-
Administration: Administer this compound via intravenous (IV) injection.
-
Sample Collection: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks, 3 weeks, 4 weeks).
-
Analysis: Analyze plasma samples to determine the concentrations of total antibody, conjugated ADC, and free payload using methods like ELISA and LC-MS/MS.[13][16]
-
Data Analysis: Calculate key PK parameters.
Table 2: Illustrative Pharmacokinetic Parameters for this compound
| Parameter | Low Dose (1 mg/kg) | High Dose (10 mg/kg) |
| Cmax (µg/mL) | 25.3 | 245.8 |
| T½ (days) | 10.5 | 11.2 |
| AUC (µg*day/mL) | 150.7 | 1650.4 |
| Clearance (mL/day/kg) | 6.6 | 6.1 |
Toxicology Study
Toxicology studies are performed to identify potential adverse effects and determine the maximum tolerated dose (MTD).[10][11][12][18]
Experimental Protocol:
-
Animal Model: Use at least two relevant species (e.g., rodent and non-human primate).[18]
-
Groups:
-
Multiple dose groups of this compound (dose escalation)
-
Vehicle control group
-
-
Administration: Administer this compound, typically IV, on a defined schedule (e.g., once a week for 4 weeks).
-
Monitoring:
-
Daily clinical observations (body weight, food/water intake, behavior).
-
Regular blood collection for hematology and clinical chemistry analysis.
-
-
Endpoint Analysis:
-
Gross necropsy at the end of the study.
-
Histopathological examination of all major organs.
-
Table 3: Illustrative Toxicology Study Endpoints
| Parameter | Vehicle Control | This compound (MTD) | Observations |
| Body Weight Change | +5% | -8% | Reversible weight loss observed at MTD. |
| Platelet Count (x10^9/L) | 450 | 250 | Mild, reversible thrombocytopenia. |
| ALT (U/L) | 40 | 120 | Transient elevation in liver enzymes. |
| Histopathology | No significant findings | Minimal to mild hepatocellular hypertrophy. | Dose-dependent and reversible liver findings. |
Efficacy Study in a Xenograft Model
Efficacy studies in tumor-bearing animal models are crucial to assess the anti-tumor activity of this compound.[3][19][20][21][22][23]
Experimental Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) bearing human tumor xenografts that express the target antigen.[19][20][22][23]
-
Tumor Implantation: Subcutaneously implant cultured tumor cells.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize animals into treatment groups.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Non-targeting ADC control
-
Group 3: this compound (low dose)
-
Group 4: this compound (high dose)
-
-
Administration: Administer treatments intravenously as per the defined schedule.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health and survival.
-
-
Endpoint: Euthanize animals when tumors reach a predetermined maximum size or at the end of the study.
Table 4: Illustrative Efficacy Data for this compound in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Tumor Regression | Median Survival (days) |
| Vehicle Control | 0 | 0/8 | 25 |
| Non-targeting ADC | 15 | 0/8 | 28 |
| This compound (1 mg/kg) | 75 | 2/8 | 55 |
| This compound (5 mg/kg) | 98 | 7/8 | > 90 |
Signaling Pathway and Experimental Workflow Diagrams
Generalized ADC Mechanism of Action
Caption: Generalized mechanism of action for an antibody-drug conjugate (ADC).
In Vivo Efficacy Study Workflow
Caption: Experimental workflow for an in vivo efficacy study in a xenograft model.
References
- 1. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody conjugation and formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How to Select Excipients for Monoclonal Antibodies - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. Excipients for Room Temperature Stable Freeze-Dried Monoclonal Antibody Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. usp.org [usp.org]
- 10. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Toxicological Evaluation of Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 12. prisysbiotech.com [prisysbiotech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bioanalytical Assays for Pharmacokinetic and Biodistribution Study of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.td2inc.com [blog.td2inc.com]
- 19. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Precision Biologics to Reveal Preclinical Efficacy of Novel Tumor-Specific ADC against multiple human cancer types at SITC 2025 | Morningstar [morningstar.com]
- 22. Precision Biologics to Reveal Preclinical Efficacy of Novel Tumor-Specific ADC against multiple human cancer types at SITC 2025 [prnewswire.com]
- 23. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FPI-1465: A Guide to Safe Laboratory Handling and Procedures
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) for FPI-1465 containing detailed toxicological, physical, and chemical properties is not publicly available. The following application notes and protocols are based on general best practices for handling novel or uncharacterized chemical compounds in a laboratory setting. It is imperative that researchers obtain a comprehensive SDS from the manufacturer or supplier of this compound before commencing any experimental work. This document should be used as a supplementary guide and adapted to include the specific safety information provided in the official SDS.
Introduction
This compound is a compound of interest for research and drug development. As with any novel chemical entity, a thorough understanding and implementation of appropriate laboratory safety and handling procedures are paramount to ensure the well-being of personnel and the integrity of experimental outcomes. This document provides a framework for the safe handling, storage, and disposal of this compound, based on established principles of chemical hygiene and laboratory safety.
Quantitative Safety Data
The following table summarizes the known information for this compound and provides a template for researchers to populate with data from the manufacturer-provided Safety Data Sheet (SDS). Assume any unknown toxicity is high toxicity.[1]
| Property | Value | Source / SDS Section Reference |
| Chemical Identity | ||
| IUPAC Name | [Insert from SDS] | [Specify SDS Section] |
| CAS Number | 1452458-72-8 | Supplier Information |
| Molecular Formula | C11H18N4O7S | Supplier Information |
| Molecular Weight | 350.35 g/mol | Supplier Information |
| Physical Properties | ||
| Appearance | [Insert from SDS (e.g., White crystalline solid)] | [Specify SDS Section] |
| Odor | [Insert from SDS] | [Specify SDS Section] |
| Melting Point | [Insert from SDS] | [Specify SDS Section] |
| Boiling Point | [Insert from SDS] | [Specify SDS Section] |
| Solubility | [Insert from SDS (e.g., Soluble in DMSO, ethanol)] | [Specify SDS Section] |
| Hazard Identification | ||
| GHS Hazard Pictograms | [Insert from SDS] | [Specify SDS Section] |
| Signal Word | [Insert from SDS (e.g., Warning, Danger)] | [Specify SDS Section] |
| Hazard Statements | [Insert from SDS (e.g., H302: Harmful if swallowed)] | [Specify SDS Section] |
| Precautionary Statements | [Insert from SDS (e.g., P264: Wash hands thoroughly after handling)] | [Specify SDS Section] |
| Exposure Controls | ||
| Permissible Exposure Limit (PEL) | [Insert from SDS] | [Specify SDS Section] |
| Threshold Limit Value (TLV) | [Insert from SDS] | [Specify SDS Section] |
| Stability & Reactivity | ||
| Chemical Stability | [Insert from SDS] | [Specify SDS Section] |
| Conditions to Avoid | [Insert from SDS (e.g., Light, heat, moisture)] | [Specify SDS Section] |
| Incompatible Materials | [Insert from SDS (e.g., Strong oxidizing agents)] | [Specify SDS Section] |
Experimental Protocols
The following protocols are generalized for handling chemical compounds of unknown toxicity and should be adapted based on the specific experimental procedures and the information provided in the this compound SDS.
Personal Protective Equipment (PPE)
A baseline of appropriate PPE is mandatory for all procedures involving this compound.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles must be worn at all times in the laboratory.[1][2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. The specific type of glove should be selected based on the solvent used and the breakthrough time, as specified in the SDS. Gloves should be inspected before use and changed frequently, especially if contaminated.[3]
-
Body Protection: A flame-resistant lab coat should be worn and fully buttoned with sleeves rolled down.[2]
-
Footwear: Closed-toe shoes are required in the laboratory.[1]
Weighing and Solution Preparation
-
Engineering Controls: All weighing of powdered this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Procedure:
-
Don all required PPE.
-
Designate a specific area within the fume hood for handling this compound.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the solid compound.
-
Carefully weigh the desired amount of this compound into a tared container.
-
Add the solvent slowly and carefully to avoid splashing.
-
Cap the container securely and mix until dissolved.
-
Clean all tools and the work area with an appropriate solvent and dispose of the waste in a designated hazardous waste container.
-
Remove PPE and wash hands thoroughly after handling.[5]
-
Storage and Handling
-
Storage Conditions: Store this compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials as identified in the SDS.[3]
-
Labeling: All containers of this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Transport: When transporting this compound, use a secondary container to prevent spills in case of accidental breakage.
Spill and Emergency Procedures
-
Spill Response:
-
Alert personnel in the immediate area.
-
If the spill is large or involves a highly volatile solvent, evacuate the laboratory and contact the institutional safety office.
-
For small spills, and if it is safe to do so, contain the spill with an appropriate absorbent material.
-
Wear appropriate PPE, including respiratory protection if necessary, during cleanup.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent.
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water and remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention and provide the SDS to the medical personnel.
-
Waste Disposal
All waste materials containing this compound, including unused compound, solutions, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[6] Do not pour chemical waste down the drain.[5]
Visualized Workflows and Signaling Pathways
The following diagrams illustrate general workflows for safe handling and logical relationships in a research laboratory setting.
Caption: General workflow for the safe handling of this compound.
Caption: Decision tree for initiating experiments with this compound.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. cce.caltech.edu [cce.caltech.edu]
- 3. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. A Guide to Basic Chemistry Lab Safety: 12 Important Guidelines [scisure.com]
- 6. uhcl.edu [uhcl.edu]
FPI-1465: Application Notes and Protocols for Drug Development Professionals
For Research Use Only. Not for use in diagnostic procedures.
Introduction
FPI-1465 is a novel, potent, non-β-lactam β-lactamase inhibitor (BLI) belonging to the diazabicyclo[3.2.1]octane class of molecules. It is under investigation as an adjunct to β-lactam antibiotics for the treatment of infections caused by multidrug-resistant bacteria. This compound works by inactivating β-lactamase enzymes, which are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics. By inhibiting these enzymes, this compound restores the efficacy of existing β-lactam drugs. Preclinical data suggest that this compound may possess multiple mechanisms of action, extending beyond direct β-lactamase inhibition.
This document provides an overview of this compound, including its commercial suppliers, key preclinical data, and generalized experimental protocols for its evaluation.
Commercial Suppliers and Purchasing
This compound is available from the following suppliers for research purposes:
| Supplier | Product Name | Catalog Number(s) |
| Cenmed Enterprises | This compound | C007B-356584, C007B-356583 |
Purchasing inquiries should be directed to the respective supplier. It is important to note that this compound is intended for professional manufacturing, research laboratories, and industrial or commercial usage only, and not for medical or consumer use.
Physicochemical Properties
| Property | Value |
| Chemical Name | Sulfuric acid, mono[(1R,2S,5R)-7-oxo-2-[[[(3S)-3-pyrrolidinyloxy]amino]carbonyl]-1,6-diazabicyclo[3.2.1]oct-6-yl] ester |
| CAS Number | 1452458-72-8 |
| Molecular Formula | C11H18N4O7S |
| Molecular Weight | 350.35 g/mol |
| PubChem CID | 78156457 |
Preclinical Data Summary
In Vitro Synergy with β-Lactam Antibiotics
Preclinical studies have demonstrated that this compound significantly enhances the in vitro activity of various β-lactam antibiotics against resistant bacterial strains. The following table summarizes the potentiation of antibiotic activity by this compound against bacteria producing extended-spectrum β-lactamases (ESBLs) and carbapenemases.
| Antibiotic | Fold-Increase in Potency with this compound (ESBL-producing bacteria) | Fold-Increase in Potency with this compound (Carbapenemase-producing bacteria) |
| Ceftazidime | Up to 256-fold | Up to 256-fold |
| Aztreonam | Up to 1,024-fold | Up to 4,096-fold |
| Meropenem | Up to 4-fold | Up to 128-fold |
Data sourced from a 2013 Fedora Pharmaceuticals press release.[1]
A study by JMI Laboratories evaluated the in vitro activity of β-lactam agents in combination with a fixed concentration of this compound (4 µg/mL) against 21 molecularly characterized ESBL-producing Enterobacteriaceae isolates. The results showed a significant synergistic effect, with increased susceptibility rates for ceftazidime and aztreonam.
| Antibiotic | MIC50 (µg/mL) - Antibiotic Alone | MIC50 (µg/mL) - Antibiotic + this compound (4 µg/mL) | MIC90 (µg/mL) - Antibiotic Alone | MIC90 (µg/mL) - Antibiotic + this compound (4 µg/mL) |
| Ceftazidime | 32 | 0.5 | >256 | 2 |
| Aztreonam | 8 | ≤0.015 | >64 | 0.03 |
| Meropenem | ≤0.25 | ≤0.25 | ≤0.25 | ≤0.25 |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data adapted from a JMI Laboratories presentation.[2]
In Vivo Efficacy in Mouse Infection Models
In a murine infection model, the combination of this compound with ceftazidime demonstrated significant bacterial clearance against highly resistant strains of Klebsiella pneumoniae and Enterobacter cloacae.
| Infection Model | Treatment | Log Reduction in CFUs |
| K. pneumoniae | This compound + Ceftazidime | 3-log |
| E. cloacae | This compound + Ceftazidime | 3.82-log |
CFU = Colony Forming Units. Data sourced from a 2013 Fedora Pharmaceuticals press release.[1]
Signaling Pathway and Mechanism of Action
This compound is a member of the diazabicyclo[3.2.1]octane class of β-lactamase inhibitors. These inhibitors act as suicide substrates for serine-based β-lactamase enzymes. The inhibitor binds to the active site of the enzyme, forming a stable, covalent acyl-enzyme intermediate. This process effectively sequesters the enzyme, preventing it from hydrolyzing and inactivating β-lactam antibiotics.
Experimental Protocols
The following are generalized protocols based on the types of experiments described in the available literature for this compound and similar β-lactamase inhibitors. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Antimicrobial Susceptibility Testing (Checkerboard Assay)
This protocol is used to determine the synergistic activity of this compound with a β-lactam antibiotic.
Materials:
-
This compound
-
β-lactam antibiotic of interest (e.g., ceftazidime, aztreonam, meropenem)
-
Bacterial strain of interest (e.g., ESBL or carbapenemase-producing E. coli or K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare stock solutions of this compound and the β-lactam antibiotic in a suitable solvent (e.g., sterile water or DMSO).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
In a 96-well plate, prepare a two-dimensional serial dilution of the β-lactam antibiotic (e.g., along the x-axis) and this compound (e.g., along the y-axis) in CAMHB.
-
Inoculate each well with the prepared bacterial suspension.
-
Include appropriate controls: wells with bacteria only (positive control), wells with media only (negative control), and wells with each drug alone.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for the antibiotic alone and in combination with each concentration of this compound. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Analyze the data to determine the nature of the interaction (synergy, additivity, indifference, or antagonism). The Fractional Inhibitory Concentration Index (FICI) is commonly used for this analysis.
Murine Systemic Infection Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in combination with a β-lactam antibiotic.
Materials:
-
This compound
-
β-lactam antibiotic of interest
-
Pathogenic bacterial strain
-
Immunocompetent or neutropenic mice (strain and condition depend on the specific model)
-
Vehicle for drug administration (e.g., saline, PBS)
-
Bacterial culture media and agar plates
-
Tissue homogenizer
Procedure:
-
Infection: Induce a systemic infection in mice via intraperitoneal (IP) or intravenous (IV) injection of a lethal or sub-lethal dose of the bacterial pathogen.
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the treatment regimens to different groups of mice. This includes the vehicle control, this compound alone, the β-lactam antibiotic alone, and the combination of this compound and the antibiotic. Administration can be via IP, IV, or subcutaneous (SC) routes.
-
Monitoring: Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7-10 days).
-
Bacterial Load Determination (Optional): At a specific time point post-treatment (e.g., 24 hours), a subset of mice from each group can be euthanized. Target organs (e.g., spleen, liver, lungs) are aseptically harvested, homogenized, and serial dilutions are plated on agar to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Analyze bacterial load data using appropriate statistical tests (e.g., t-test, ANOVA).
Disclaimer
The information provided in this document is for research and informational purposes only. The experimental protocols are generalized and should be adapted and optimized by qualified personnel for their specific research needs. All laboratory work should be conducted in accordance with institutional safety guidelines and regulations.
References
FPI-1465 solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPI-1465, also known as Nacubactam when in combination with meropenem, is a diazabicyclooctane (DBO) derivative with a dual-action mechanism. It functions as a serine-β-lactamase inhibitor and also targets penicillin-binding proteins (PBPs), specifically PBP2.[1][2] This document provides detailed guidelines on the preparation of this compound solutions and information regarding its stability for research and developmental applications.
Quantitative Data Summary
For ease of reference and comparison, the following tables summarize key quantitative data related to this compound.
Table 1: Inhibition and Binding Constants
| Target | Parameter | Value |
| PBP2 | IC50 | 1.0 µg/mL[1][2] |
| β-lactamase CTX-M-15 | Kd | 0.011 µM[1][2] |
| β-lactamase OXA-48 | Kd | 5.3 µM[1][2] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
This protocol outlines the procedure for preparing a concentrated stock solution of this compound, which can be further diluted for various experimental assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Pre-weighing: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration. For many in vitro studies, a stock concentration of 10 mM is a common starting point.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term stability.[1]
Protocol 2: In Vivo Formulation Preparation
For animal studies, this compound can be formulated to ensure solubility and biocompatibility. The following is an example of a common formulation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Saline or Phosphate Buffered Saline (PBS)
-
Sterile tubes
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO.
-
Vehicle Preparation: In a separate sterile tube, prepare the vehicle by mixing the desired proportions of DMSO, PEG300, and saline. A common vehicle formulation consists of 5% DMSO, 30% PEG300, and 65% saline.
-
Final Formulation: Slowly add the this compound/DMSO solution to the vehicle while vortexing to ensure a homogenous mixture.
-
Administration: The final formulation should be prepared fresh before administration to the animals.
Note: The optimal formulation may vary depending on the specific experimental requirements and animal model. It is advisable to perform a small-scale solubility test before preparing a large batch.
Protocol 3: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol describes the use of this compound in combination with a β-lactam antibiotic to determine the minimum inhibitory concentration (MIC) against bacterial strains.
Materials:
-
This compound stock solution
-
β-lactam antibiotic stock solution (e.g., meropenem, cefepime)
-
Mueller-Hinton (MH) broth[3]
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
96-well microtiter plates
Procedure:
-
Preparation of Drug Plates:
-
Prepare serial two-fold dilutions of the β-lactam antibiotic in MH broth in the wells of a 96-well plate.
-
Add a fixed concentration of this compound to each well containing the β-lactam dilutions. The fixed concentration will depend on the experimental design, but a common concentration for inhibitors is 4 µg/mL.
-
-
Inoculation: Add the prepared bacterial inoculum to each well. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the β-lactam antibiotic in combination with this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Experimental workflow for this compound from preparation to application.
Caption: Dual-action mechanism of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impact of Acquired Broad Spectrum β-Lactamases on Susceptibility to Novel Combinations Made of β-Lactams (Aztreonam, Cefepime, Meropenem, and Imipenem) and Novel β-Lactamase Inhibitors in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating the Solubility of FPI-1465
Disclaimer: Publicly available information regarding the solubility and formulation of FPI-1465 is limited. The following technical support guide provides general strategies and troubleshooting advice for addressing solubility challenges with novel small molecules, using this compound as a hypothetical example. The experimental protocols and data presented are illustrative and should be adapted based on the specific chemical properties of the compound.
Troubleshooting Guide
Q1: My this compound has precipitated out of my aqueous buffer. What should I do?
A1: Precipitation of a compound from an aqueous solution can be due to several factors. Here is a step-by-step approach to troubleshoot this issue:
-
Verify the pH of the Solution: The solubility of ionizable compounds is highly pH-dependent. Based on the chemical structure of this compound (C11H18N4O7S), it contains functional groups that may be ionizable. Ensure the pH of your buffer is appropriate to maintain the compound in its most soluble form. For acidic compounds, solubility increases at higher pH, while for basic compounds, it increases at lower pH.
-
Assess for Potential Salt Formation: If you are using a buffer containing salts, consider the possibility of the formation of an insoluble salt with your compound. Try dissolving the compound in deionized water first to see if the issue persists.
-
Consider the Impact of Temperature: Solubility can be temperature-dependent. If the solution was prepared at a higher temperature and then cooled, the compound may have precipitated. Gentle warming of the solution may help redissolve the compound, but be mindful of potential degradation at elevated temperatures.
-
Evaluate the Possibility of Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. If the solid form of your compound has changed, it could affect its solubility.
Q2: I am unable to achieve my desired concentration of this compound in a common organic solvent like DMSO. What are my next steps?
A2: If you are facing challenges with solubility in a standard organic solvent, consider the following:
-
Attempt Gentle Heating and Sonication: Applying gentle heat (e.g., 37°C) or using a sonicator can help overcome the kinetic barrier to dissolution. However, be cautious of compound stability under these conditions.
-
Test a Range of Solvents: The principle of "like dissolves like" is a good starting point. Based on the predicted polarity of this compound, explore a panel of solvents with varying polarities. See the table below for a list of common solvents.
-
Consider Solvent Mixtures (Co-solvents): Using a mixture of solvents can significantly enhance solubility. For example, a combination of DMSO and a less polar solvent, or an aqueous buffer with an organic co-solvent like ethanol or PEG-400, can be effective.
Frequently Asked Questions (FAQs)
Q1: What is the best way to determine the aqueous solubility of this compound?
A1: A standard and reliable method is the shake-flask method to determine thermodynamic solubility. A detailed protocol is provided below. This method involves equilibrating an excess of the solid compound in the aqueous buffer of interest for a sufficient time (typically 24-48 hours) to reach saturation. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified, usually by HPLC-UV or LC-MS.
Q2: How can I improve the solubility of this compound for in vitro assays?
A2: For in vitro experiments, it is common to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. To improve solubility and avoid precipitation upon dilution:
-
Use Co-solvents: Including a certain percentage of an organic co-solvent (e.g., up to 5% DMSO or 1% ethanol) in the final assay buffer can help maintain solubility. However, it is crucial to run a vehicle control to ensure the co-solvent does not affect the biological assay.
-
Employ Solubilizing Excipients: Non-ionic surfactants like Tween® 80 or cyclodextrins can be used to formulate the compound and enhance its apparent solubility. The choice and concentration of the excipient need to be optimized.
Q3: What are the potential consequences of poor solubility in my experiments?
A3: Poor solubility can lead to several experimental artifacts and unreliable data:
-
Underestimation of Potency: If the compound precipitates in the assay medium, the actual concentration exposed to the biological target will be lower than the nominal concentration, leading to an underestimation of its potency (e.g., a higher IC50 value).
-
Inconsistent Results: The extent of precipitation can vary between experiments, leading to poor reproducibility.
-
False Negatives: If the compound is not sufficiently soluble to reach a therapeutic concentration, it may appear inactive in an assay.
Quantitative Data Summary
Due to the lack of specific public data for this compound, the following table provides a general reference of commonly used solvents in a laboratory setting for solubility testing, ordered by decreasing polarity.
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Notes |
| Water | 80.1 | 100 | Universal solvent for polar compounds. |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 189 | Aprotic, polar, dissolves a wide range of compounds. |
| Acetonitrile | 37.5 | 82 | Aprotic, polar, common in HPLC. |
| Methanol | 32.7 | 65 | Protic, polar solvent. |
| Ethanol | 24.5 | 78 | Protic, polar, often used as a co-solvent. |
| Acetone | 20.7 | 56 | Aprotic, polar, good for initial solubility screens. |
| Dichloromethane (DCM) | 9.1 | 40 | Non-polar, effective for many organic compounds. |
| Chloroform | 4.8 | 61 | Non-polar, similar to DCM. |
Experimental Protocols
Protocol: Determination of Thermodynamic Aqueous Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of a compound in a specific aqueous buffer.
Materials:
-
Solid compound (e.g., this compound)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters (ensure low compound binding, e.g., PVDF)
-
HPLC or LC-MS system for quantification
-
Analytical balance
Methodology:
-
Preparation:
-
Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add a defined volume of the aqueous buffer (e.g., 1 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Allow the mixture to equilibrate for 24-48 hours. A visual inspection should confirm the presence of undissolved solid.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean collection vial. This step is critical to remove any undissolved solid particles.
-
Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a standard curve of the compound with known concentrations.
-
Analyze the diluted filtrate and the standards using a validated HPLC-UV or LC-MS method.
-
Determine the concentration of the compound in the filtrate by interpolating from the standard curve.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in µg/mL or µM.
-
Visualizations
Caption: A logical workflow for troubleshooting common solubility issues of small molecules.
optimizing FPI-1465 concentration for assays
Welcome to the technical support center for FPI-1465. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel β-lactamase inhibitor. Its primary mechanism of action is to inactivate β-lactamase enzymes, which are produced by bacteria and are responsible for resistance to β-lactam antibiotics. By inhibiting these enzymes, this compound can restore the efficacy of β-lactam antibiotics against resistant bacterial strains. It acts as a "suicide inhibitor" by forming a stable, covalent bond with the β-lactamase enzyme, rendering it inactive.
Q2: What are the primary applications of this compound in a research setting?
A2: this compound is primarily used in two types of assays:
-
Biochemical Assays: To directly measure the inhibitory activity of this compound against purified β-lactamase enzymes.
-
Microbiological Assays: To assess the ability of this compound to potentiate the activity of β-lactam antibiotics against β-lactamase-producing bacteria. The most common of these is the Minimum Inhibitory Concentration (MIC) assay, often performed in a "checkerboard" format to evaluate synergy.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For storage and preparation recommendations, please refer to the table below. Always refer to the product-specific datasheet for the most accurate information.
| Parameter | Recommendation |
| Storage | Store the lyophilized powder at -20°C, protected from light and moisture. |
| Reconstitution | Reconstitute the powder in a suitable solvent, such as sterile, nuclease-free water or DMSO, to create a stock solution. |
| Stock Solution | Prepare a concentrated stock solution (e.g., 10 mM) and aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C. |
| Working Solution | Dilute the stock solution to the desired working concentration in the appropriate assay buffer or culture medium just before use. |
Experimental Protocols
Protocol 1: β-Lactamase Inhibition Assay (Colorimetric)
This protocol describes a method to determine the inhibitory activity of this compound against a specific β-lactamase enzyme using a chromogenic substrate like nitrocefin.
Materials:
-
Purified β-lactamase enzyme
-
This compound
-
Nitrocefin (chromogenic β-lactamase substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of β-lactamase enzyme to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately measure the absorbance at 490 nm in kinetic mode for 10-15 minutes.
-
Calculate the rate of nitrocefin hydrolysis for each inhibitor concentration.
-
Determine the IC50 value of this compound, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Protocol 2: Checkerboard Synergy Assay (MIC Determination)
This protocol is used to assess the synergistic effect of this compound in combination with a β-lactam antibiotic against a β-lactamase-producing bacterial strain.
Materials:
-
β-lactamase-producing bacterial strain
-
This compound
-
β-lactam antibiotic (e.g., piperacillin, ceftazidime)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the β-lactam antibiotic along the x-axis of a 96-well plate.
-
Prepare serial two-fold dilutions of this compound along the y-axis of the same plate.
-
This creates a matrix of wells with varying concentrations of both compounds.
-
Prepare a bacterial inoculum in CAMHB and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial inoculum to all wells of the microplate.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC for each compound alone and for each combination by visual inspection for turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the synergy.
Troubleshooting Guide
Q4: In my β-lactamase inhibition assay, I see no inhibition even at high concentrations of this compound. What could be the problem?
A4: There are several potential reasons for a lack of inhibition. Consider the following:
-
Incorrect Enzyme Class: this compound may not be effective against the specific class of β-lactamase you are using (e.g., Class A, B, C, or D). Verify the inhibitor's spectrum of activity.
-
Enzyme Concentration Too High: An excessively high concentration of the β-lactamase enzyme can overwhelm the inhibitor. Try reducing the enzyme concentration in the assay.
-
Inhibitor Degradation: Ensure that the this compound stock solution is fresh and has been stored properly to prevent degradation.
-
Assay Conditions: Check the pH and composition of your assay buffer. Suboptimal conditions can affect inhibitor binding.
Q5: The results of my checkerboard MIC assays are not reproducible. What are the common causes of variability?
A5: Lack of reproducibility in MIC assays can stem from several factors:
-
Inoculum Density: The density of the bacterial inoculum is critical. Ensure you are using a standardized 0.5 McFarland suspension and that the final inoculum concentration in the wells is consistent. An inoculum that is too high can lead to falsely elevated MICs.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability. Use calibrated pipettes and proper technique.
-
Incubation Time and Temperature: Adhere strictly to the recommended incubation time and temperature, as variations can affect bacterial growth and, consequently, the MIC values.
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compounds and affect results. Consider not using the outermost wells or sealing the plate with an adhesive film.
Q6: I am observing a "skipped well" phenomenon in my MIC assay, where there is growth at a higher concentration but not at a lower one. What does this indicate?
A6: The "skipped well" or paradoxical effect can sometimes be observed with β-lactam antibiotics. It is often concentration-dependent and can be influenced by the specific bacterial strain and antibiotic. If you observe this, it is important to record the MIC as the lowest concentration with no visible growth, even if growth reappears at higher concentrations. Ensure your dilution series is accurate to rule out pipetting errors.
Visualizations
FPI-1465 (Nacubactam) Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of FPI-1465, also known as Nacubactam or OP0595.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Nacubactam) and what is its primary mechanism of action?
A1: this compound (Nacubactam) is a novel, non-β-lactam β-lactamase inhibitor with a diazabicyclooctane core.[1][2] It exhibits a dual mechanism of action:
-
β-Lactamase Inhibition: It inhibits bacterial serine β-lactamases (classes A and C, and some class D), which are enzymes that degrade β-lactam antibiotics.[3][4][5][6] This action protects co-administered β-lactam antibiotics from inactivation.
-
PBP2 Inhibition: Nacubactam also directly binds to and inhibits Penicillin-Binding Protein 2 (PBP2) in the cell wall of Enterobacteriaceae, exerting its own antibacterial effect and enhancing the activity of other β-lactam antibiotics.[2][3][6]
Q2: Have any off-target effects or toxicities been identified for this compound (Nacubactam) in clinical trials?
A2: Clinical trials have shown that Nacubactam is generally well-tolerated.[3][4][5][7] No serious adverse events, dose-limiting toxicities, or deaths have been reported.[3][4][5] There is no apparent relationship between the administered dose and the pattern, incidence, or severity of adverse events.[3][4][5]
Q3: What are the most common adverse events observed with this compound (Nacubactam) administration in clinical studies?
A3: The most frequently reported adverse events are mild to moderate in severity.[3][4][5][7] These include complications associated with intravenous access and headaches.[3][4][5][7]
Troubleshooting Guide for Unexpected Experimental Results
Issue 1: Unexplained cell toxicity or unexpected phenotype in in vitro assays.
-
Possible Cause: While specific off-target interactions for Nacubactam have not been publicly documented, unexpected cellular effects could arise from interactions with unintended cellular components.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Ensure that the observed effect is not an exaggerated or unexpected manifestation of the on-target activity (PBP2 inhibition), especially in bacterial co-culture models.
-
Control Experiments: Include control groups with vehicle alone and with structurally related but inactive compounds (if available) to distinguish compound-specific effects from vehicle or experimental artifacts.
-
Dose-Response Analysis: Perform a detailed dose-response analysis to determine if the unexpected effect is concentration-dependent.
-
Literature Review for Class Effects: Investigate published literature on other diazabicyclooctane β-lactamase inhibitors (e.g., avibactam, relebactam, zidebactam) for any reported off-target effects that might be common to this class of compounds.[1]
-
Issue 2: Discrepancies between expected and observed efficacy in animal models.
-
Possible Cause: Pharmacokinetic or pharmacodynamic properties of Nacubactam in the specific animal model might differ from expectations, or there could be an uncharacterized interaction with the animal's physiology.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: If not already done, perform a pharmacokinetic study in the animal model to determine the exposure (AUC, Cmax) and half-life of Nacubactam. Co-administration of other drugs could alter its pharmacokinetics.
-
Evaluate Animal Health: Monitor for any clinical signs of distress or adverse events in the animals that could indicate a non-specific toxicity or off-target effect. The most common adverse events reported in human trials are headache and IV access complications, which may be difficult to assess in animals.[3][4][5]
-
Histopathology: At the end of the study, perform a thorough histopathological examination of major organs to identify any potential tissue-level toxicities.
-
Data on Clinical Safety of Nacubactam
The following table summarizes the key safety findings from clinical trials of Nacubactam.
| Parameter | Observation | References |
| Overall Tolerability | Generally well-tolerated in single and multiple ascending dose studies. | [3][4][5][7] |
| Serious Adverse Events | No serious adverse events (SAEs) reported. | [3][4][5] |
| Dose-Limiting Toxicities | No dose-limiting toxicities (DLTs) reported. | [3][4][5] |
| Most Frequent AEs | Mild-to-moderate complications with intravenous access and headache. | [3][4][5][7] |
| Dose Relationship of AEs | No apparent relationship between drug dose and the pattern, incidence, or severity of AEs. | [3][4][5] |
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling (Hypothetical)
This is a generalized protocol for assessing off-target kinase activity, as specific data for Nacubactam is not publicly available.
-
Compound Preparation: Prepare a stock solution of this compound (Nacubactam) in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations (e.g., 0.01 to 100 µM).
-
Kinase Panel: Select a broad panel of recombinant human kinases representing different branches of the kinome.
-
Assay Principle: Utilize a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay to measure the enzymatic activity of each kinase in the presence of Nacubactam.
-
Procedure:
-
In a multi-well plate, combine the kinase, its specific substrate, and ATP.
-
Add the diluted Nacubactam or vehicle control.
-
Incubate at the optimal temperature for the kinase reaction.
-
Stop the reaction and quantify the amount of phosphorylated substrate.
-
-
Data Analysis: Calculate the percent inhibition of each kinase at each concentration of Nacubactam. For kinases showing significant inhibition, determine the IC₅₀ value.
Protocol 2: Cytotoxicity Assay in a Mammalian Cell Line
-
Cell Culture: Culture a relevant mammalian cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) in appropriate media.
-
Compound Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (Nacubactam) for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a cell viability assay such as MTT, MTS, or a live/dead cell stain.
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to the vehicle-treated control. Determine the CC₅₀ (50% cytotoxic concentration).
Visualizations
Caption: On-target mechanism of this compound (Nacubactam).
Caption: Troubleshooting workflow for unexpected in vitro results.
Caption: General preclinical safety assessment workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. ihma.com [ihma.com]
- 3. researchgate.net [researchgate.net]
- 4. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Safety and Pharmacokinetic Characterization of Nacubactam, a Novel β-Lactamase Inhibitor, Alone and in Combination with Meropenem, in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
FPI-1465 experimental variability and controls
Disclaimer: The following information pertains to FPI-1434, a radioimmunoconjugate targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R). Initial searches for "FPI-1465" did not yield specific results, and it is presumed that the intended subject is FPI-1434 based on available public information. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is FPI-1434 and what is its mechanism of action?
A1: FPI-1434 is an investigational targeted alpha therapy, also known as a radioimmunoconjugate. It is composed of a humanized monoclonal antibody (FPI-1175, also known as veligrotug or AVE1642) that specifically targets the Insulin-like Growth Factor-1 Receptor (IGF-1R), a bifunctional chelate, and the alpha-emitting radionuclide, Actinium-225 ([²²⁵Ac]).[1][2][3] IGF-1R is a transmembrane protein that is often overexpressed in various solid tumors.[2][4] Upon administration, the antibody component of FPI-1434 binds to IGF-1R on tumor cells, and the subsequent internalization of the complex allows the potent alpha-particle radiation from Actinium-225 to induce double-stranded DNA breaks, leading to tumor cell death.[2][5]
Q2: What are the components of the FPI-1434 therapeutic system?
A2: The FPI-1434 system includes the therapeutic agent itself and an imaging counterpart:
-
[²²⁵Ac]-FPI-1434: The therapeutic agent, consisting of the FPI-1175 antibody, a chelate, and the Actinium-225 payload.[1][2]
-
[¹¹¹In]-FPI-1547: An imaging analog of FPI-1434. It uses the same FPI-1175 antibody and chelate but is labeled with Indium-111 ([¹¹¹In]), a gamma-emitting radionuclide suitable for SPECT imaging.[2][4][6] This agent is used for patient selection by confirming IGF-1R expression in tumors and for dosimetry calculations before administering the therapeutic dose.[2][5]
-
FPI-1175: The "cold" unconjugated monoclonal antibody targeting IGF-1R.[1]
Q3: What is the current clinical development status of FPI-1434?
A3: FPI-1434 is currently in Phase 1/2 clinical trials (NCT03746431) for the treatment of locally advanced or metastatic solid tumors that express IGF-1R.[7] The study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of FPI-1434.[7] The trial includes dose-escalation cohorts and is also exploring the use of FPI-1434 in combination with other therapies, such as checkpoint inhibitors.[6][8]
Q4: Which tumor types are being investigated for treatment with FPI-1434?
A4: The Phase 1/2 clinical trial is enrolling patients with a variety of advanced solid tumors that are refractory to standard treatments.[7] Specific tumor types mentioned for inclusion in the Phase 2 part of the study include endometrial, cervical, ovarian, triple-negative breast cancer (TNBC), HER2-negative breast cancer, head and neck squamous cell carcinoma (HNSCC), adrenocortical carcinoma (ACC), and uveal melanoma.[7] Preclinical studies have suggested potential applicability across a wide range of solid tumors, including lung, colorectal, hepatic, gastric, prostate, and breast cancers.[1]
Troubleshooting Experimental Variability
Experiments with antibody-drug conjugates (ADCs) like FPI-1434 can be complex. Below are common sources of variability and troubleshooting suggestions.
| Issue | Potential Cause | Recommended Action |
| High background signal in in vitro binding assays | - Non-specific binding of the antibody component. - Issues with blocking buffers or washing steps. | - Optimize blocking buffer composition and incubation times. - Increase the number and stringency of wash steps. - Include an isotype control antibody to assess non-specific binding. |
| Inconsistent results in cytotoxicity assays | - Variability in cell plating density. - Inconsistent drug-to-antibody ratio (DAR) in different batches of FPI-1434. - Cell line heterogeneity or passage number affecting IGF-1R expression. | - Ensure consistent cell seeding density and health. - Characterize the DAR of each batch of FPI-1434 used in experiments. - Use cells within a defined passage number range and regularly verify target expression via flow cytometry or western blot. |
| Low therapeutic efficacy in in vivo models | - Poor tumor penetration of the ADC. - Low or heterogeneous expression of IGF-1R in the tumor model. - Instability of the linker leading to premature payload release. | - Evaluate tumor penetration using fluorescently labeled FPI-1434 and imaging techniques. - Confirm high and uniform IGF-1R expression in the selected xenograft model through immunohistochemistry. - Assess linker stability in plasma from the animal model. |
| Variability in biodistribution studies | - Differences in injection technique. - Saturation of the target at higher doses. - Formation of ADC aggregates. | - Standardize injection procedures. - Perform dose-ranging studies to identify a dose that does not saturate the target. - Characterize the aggregation state of the ADC preparation before injection using techniques like size-exclusion chromatography. |
Data Presentation
Due to the proprietary nature of early-stage drug development, specific quantitative data for FPI-1434 is not extensively available in the public domain. The following table is a template that researchers can use to structure and present their experimental data for FPI-1434 or similar radioimmunoconjugates.
| Parameter | Assay | Value | Units | Notes |
| Binding Affinity (KD) | Surface Plasmon Resonance | e.g., 1.2 | nM | To purified IGF-1R protein |
| In Vitro Cell Binding (EC50) | Flow Cytometry | e.g., 5.4 | nM | In IGF-1R expressing cell line (e.g., MCF-7) |
| In Vitro Cytotoxicity (IC50) | Cell Viability Assay | e.g., 0.8 | nM | In IGF-1R expressing cell line |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography | e.g., 3.5 | - | Average DAR for a specific batch |
| Tumor Uptake | Biodistribution Study | e.g., 15 | %ID/g | At 24 hours post-injection in a xenograft model |
| Normal Tissue Uptake (Liver) | Biodistribution Study | e.g., 8 | %ID/g | At 24 hours post-injection |
Experimental Protocols
Detailed experimental protocols for FPI-1434 are proprietary. However, below are generalized methodologies for key experiments typically performed for radioimmunoconjugates.
1. Determination of Drug-to-Antibody Ratio (DAR)
-
Principle: To determine the average number of drug molecules conjugated to each antibody, which is a critical quality attribute affecting efficacy and safety.[9]
-
Methodology (Hydrophobic Interaction Chromatography - HIC):
-
Set up an HIC column on an HPLC system.
-
Establish a reverse salt gradient (e.g., from high to low ammonium sulfate concentration).
-
Inject the FPI-1434 sample.
-
The different drug-loaded species will elute at different times based on their hydrophobicity.
-
Integrate the peaks corresponding to different DAR species.
-
Calculate the weighted average DAR from the peak areas.
-
2. In Vitro Cytotoxicity Assay
-
Principle: To measure the potency of FPI-1434 in killing cancer cells that express IGF-1R.
-
Methodology:
-
Seed an IGF-1R positive cancer cell line (e.g., MCF-7) and an IGF-1R negative control cell line in 96-well plates.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of FPI-1434, unconjugated FPI-1175 antibody, and a relevant isotype control.
-
Treat the cells with the different concentrations and incubate for a period relevant to the mechanism of action (e.g., 72-120 hours).
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo®).
-
Plot the dose-response curve and calculate the IC50 value.
-
3. In Vivo Tumor Xenograft Study
-
Principle: To evaluate the anti-tumor efficacy of FPI-1434 in a living animal model.
-
Methodology:
-
Implant human tumor cells expressing IGF-1R subcutaneously into immunocompromised mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, FPI-1434 at different doses).
-
Administer the treatment intravenously.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, tumors and major organs may be harvested for further analysis (e.g., immunohistochemistry).
-
Visualizations
Caption: Components of the FPI-1434 therapeutic and FPI-1547 imaging agents.
Caption: Simplified mechanism of action for FPI-1434.
Caption: General experimental workflow for FPI-1434 development.
References
- 1. openmedscience.com [openmedscience.com]
- 2. fusionpharma.com [fusionpharma.com]
- 3. Facebook [cancer.gov]
- 4. A Phase I Study of [225Ac]-FPI-1434 Radioimmunotherapy in Patients with IGF-1R Expressing Solid Tumors - Fusion Pharma [fusionpharma.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Fusion Pipeline - Fusion Pharma - Pipeline [fusionpharma.com]
- 7. A Phase 1/2 Study of [225Ac]-FPI-1434 Injection in Patients with Locally Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 8. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]
- 9. bitesizebio.com [bitesizebio.com]
Technical Support Center: FPI-1465 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FPI-1465 and related radiopharmaceuticals like [²²⁵Ac]-FPI-1434 and [¹¹¹In]-FPI-1547. The information addresses common pitfalls encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the handling and use of this compound and similar radiopharmaceuticals?
A1: The development and application of radiopharmaceuticals like this compound face several key challenges. These include the short half-lives of isotopes, which demand precise coordination of the supply chain to avoid decay of the material before use.[1] Regulatory and dosimetry standards for radiopharmaceuticals are still evolving from older models and require careful navigation.[1][2] Additionally, public and patient perception of radiation can create hurdles for trial recruitment.[1][3] Logistical complexities in manufacturing, such as ensuring good manufacturing practices (GMP) and maintaining processing facilities, also present significant challenges.[2][4]
Q2: What are the potential adverse events associated with radiopharmaceuticals like this compound?
A2: Due to the nature of radiation exposure, there is a potential for adverse events (AEs) with radiopharmaceutical use. While many reported AEs are minor and resolve quickly, more serious issues such as skin rashes, tissue damage, or other life-threatening conditions are a possibility that must be carefully considered and prepared for in experimental design.[2] Unintended or untargeted radiation exposure is a critical safety consideration that requires careful dose calculation.[2]
Q3: What are some of the common manufacturing and quality control issues?
A3: Manufacturing radiopharmaceuticals can encounter issues such as poor resolution of impurities during purification, which can affect the final product's purity and efficacy.[4] In some cases, a derivatization step may be necessary to add a chromophore for analytical detection, which can introduce variability and challenges with linearity in measurements.[4] Ensuring the quality and auditing of raw material suppliers is also a critical step to maintain consistency and safety.[4]
Troubleshooting Guides
General Troubleshooting
This section addresses broad issues that can arise during the lifecycle of a radiopharmaceutical experiment.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent Experimental Results | Variability in raw material quality. | Ensure all suppliers of starting materials are properly audited and that incoming materials undergo identity and bioburden testing.[4] |
| Degradation of the radiopharmaceutical due to short half-life. | Optimize the supply chain and experimental schedule to minimize the time between production and administration. Establish production sites near clinical facilities if possible.[1] | |
| Inconsistent handling and administration procedures. | Develop and adhere to strict, standardized protocols for handling, dosage calculation, and administration of the radiopharmaceutical. | |
| Low Radiochemical Purity | Suboptimal labeling conditions (pH, temperature, incubation time). | Review and optimize the radiolabeling protocol. Perform small-scale experiments to test a range of pH values, temperatures, and incubation times.[5] |
| Presence of impurities in starting materials. | Use high-purity starting materials and ensure proper purification of the final radiocomplex.[5] | |
| Radiolysis of the compound. | Minimize exposure to light and heat. Consider the use of radical scavengers if appropriate for the compound. | |
| Difficulty in Recruiting for Clinical Trials | Public or patient concerns about radiation exposure ("radiophobia"). | Develop clear and transparent patient education materials that explain the safety protocols and potential benefits of the therapy.[1][3] |
| Strict regulatory requirements for radiation exposure studies. | Engage with regulatory bodies early in the process to ensure all guidelines are understood and followed.[2] |
Specific Experimental Troubleshooting: [¹¹¹In]-FPI-1547 Imaging
This guide focuses on issues that may arise during pre-clinical or clinical imaging studies using the imaging agent [¹¹¹In]-FPI-1547.
| Problem | Potential Cause | Suggested Solution |
| Poor Image Quality (Low Tumor Uptake) | Low specific activity of the radiotracer. | Optimize the radiolabeling process to achieve higher specific activity. Ensure minimal contamination with non-radiolabeled antibody. |
| Incorrect timing of imaging post-injection. | Perform pharmacokinetic studies to determine the optimal time window for imaging when tumor-to-background ratios are highest. | |
| Biological variability in target expression. | Screen patients or animal models for target expression levels prior to the study using methods like immunohistochemistry.[6] | |
| High Background Signal | Inefficient clearance of the radiotracer from circulation. | Consider strategies to enhance clearance, such as pre-dosing with a non-radiolabeled antibody to block non-specific binding sites.[7] |
| Formation of unstable radiometal complexes leading to dissociation. | Evaluate the in-vivo stability of the radiopharmaceutical. Ensure the chelator used provides a stable complex with the radionuclide. |
Experimental Protocols
Representative Protocol: Radiolabeling of an Antibody with Indium-111
This protocol is a generalized representation and should be adapted for specific antibodies and applications.
-
Preparation of Reagents:
-
Prepare a stock solution of the antibody (e.g., FPI-1175) in a metal-free buffer (e.g., 0.1 M HEPES, pH 7.4).
-
Prepare a solution of the bifunctional chelator (e.g., DTPA-anhydride) in anhydrous DMSO.
-
Prepare a stock solution of Indium-111 chloride in 0.1 M HCl.
-
All buffers and solutions should be prepared with metal-free water.
-
-
Conjugation of Chelator to Antibody:
-
Slowly add the chelator solution to the antibody solution with gentle mixing. The molar ratio of chelator to antibody should be optimized (e.g., 10:1).
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Purify the antibody-chelator conjugate using size-exclusion chromatography (e.g., a PD-10 desalting column) equilibrated with metal-free saline.
-
-
Radiolabeling:
-
Adjust the pH of the purified conjugate solution to 5.0-5.5 using a metal-free buffer (e.g., 0.1 M sodium acetate).
-
Add the Indium-111 chloride solution to the conjugate.
-
Incubate at 37°C for 30-60 minutes.
-
-
Quality Control:
-
Determine the radiochemical purity using instant thin-layer chromatography (ITLC) with an appropriate mobile phase (e.g., 0.1 M sodium citrate, pH 6.0).[5]
-
Measure the specific activity of the final product.
-
Perform a stability test by incubating the radiolabeled antibody in human serum at 37°C and measuring radiochemical purity at various time points.[5]
-
Visualizations
References
- 1. blog.td2inc.com [blog.td2inc.com]
- 2. Key Challenges Impacting Radiopharmaceutical Development - Pearl Pathways [pearlpathways.com]
- 3. Overcoming Barriers to Radiopharmaceutical Therapy (RPT): An Overview From the NRG-NCI Working Group on Dosimetry of Radiopharmaceutical Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Common Shortcomings in Study on Radiopharmaceutical Design Research: A Case Study of 99mTc-Labelled Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1/2 Study of [225Ac]-FPI-1434 Injection in Patients with Locally Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
FPI-1465 degradation and storage optimization
Disclaimer: Publicly available information on the specific degradation pathways and storage optimizations for FPI-1465 is limited. This technical support center provides guidance based on common principles and best practices for similar antibody-drug conjugates (ADCs) and radiopharmaceuticals. The experimental protocols and data presented are illustrative. Researchers should consult their specific product documentation for definitive guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific data for this compound is not publicly available, similar radiolabeled antibody-drug conjugates can degrade through several mechanisms. These include radiolysis, oxidation, deamidation, aggregation, and linker-payload instability. Radiolysis, induced by the radioisotope, can lead to the fragmentation of the antibody and modification of amino acid residues.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at 2-8°C and protected from light. Freezing is generally not recommended as it can lead to aggregation and loss of activity. The product should not be shaken or agitated vigorously.
Q3: How can I assess the stability of my this compound sample?
A3: Stability can be monitored through a combination of techniques that assess radiochemical purity, aggregation, and biological activity. Recommended methods include size-exclusion chromatography (SEC-HPLC), sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and in vitro cell-based assays.
Troubleshooting Guides
Issue 1: Decreased Radiochemical Purity Over Time
Symptoms:
-
An increase in free radioisotope or radiolabeled fragments is observed in radio-TLC or radio-HPLC analysis.
-
Reduced therapeutic or imaging efficacy in preclinical models.
Possible Causes:
-
Radiolysis: The radioactive decay of the isotope can damage the antibody and the chelator, leading to the release of the radioisotope.
-
Linker Instability: The chemical linker connecting the radioisotope to the antibody may be unstable under the storage conditions.
-
Oxidation: Exposure to oxidizing agents or trace metals can damage the protein.
Solutions:
-
Minimize exposure to radiation: Store aliquots in appropriate lead or tungsten shielding. Avoid repeated freeze-thaw cycles.
-
Optimize formulation: The addition of radioprotectants or antioxidants to the formulation buffer can mitigate radiolytic damage.
-
Strict temperature control: Maintain storage at the recommended 2-8°C.
Issue 2: Formation of Aggregates
Symptoms:
-
Visible particulate matter in the solution.
-
Appearance of high molecular weight species in SEC-HPLC analysis.
-
Reduced binding affinity in in vitro assays.
Possible Causes:
-
Improper storage: Freeze-thaw cycles or exposure to high temperatures can induce aggregation.
-
Mechanical stress: Vigorous shaking or stirring can cause protein denaturation and aggregation.
-
Suboptimal buffer conditions: pH or ionic strength of the buffer may not be ideal for antibody stability.
Solutions:
-
Gentle handling: Swirl gently to mix; do not vortex.
-
Adherence to storage protocols: Store at 2-8°C and avoid freezing.
-
Formulation screening: If aggregation persists, a buffer optimization study may be necessary.
Quantitative Data Summary
Table 1: Illustrative Stability of this compound Under Different Storage Conditions
| Storage Condition | Timepoint | Radiochemical Purity (%) | Monomer Content (%) |
| 2-8°C, Protected from Light | 0 hours | 99.1 | 99.5 |
| 24 hours | 97.5 | 98.9 | |
| 48 hours | 95.2 | 98.1 | |
| Room Temperature (~22°C) | 0 hours | 99.1 | 99.5 |
| 24 hours | 92.3 | 96.4 | |
| 48 hours | 88.7 | 94.2 | |
| -20°C (Single Freeze-Thaw) | 24 hours | 98.8 | 90.1 |
Table 2: Effect of a Radioprotectant on this compound Stability at 2-8°C
| Formulation | Timepoint | Radiochemical Purity (%) |
| Standard Buffer | 0 hours | 99.1 |
| 48 hours | 95.2 | |
| Buffer with Radioprotectant | 0 hours | 99.2 |
| 48 hours | 97.8 |
Experimental Protocols
Protocol 1: Determination of Radiochemical Purity by Radio-HPLC
-
System Preparation: Equilibrate a size-exclusion HPLC column (e.g., TSKgel G3000SWxl) with the appropriate mobile phase (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4).
-
Sample Preparation: Dilute the this compound sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Detection: Monitor the eluate using a UV detector (280 nm) and a radioactivity detector connected in series.
-
Analysis: Integrate the peak areas from the radioactivity detector. The radiochemical purity is calculated as the percentage of the main peak area relative to the total area of all radioactive peaks.
Protocol 2: Assessment of Aggregation by SEC-HPLC
-
System and Sample Preparation: Follow steps 1 and 2 from Protocol 1.
-
Injection: Inject 20 µL of the prepared sample.
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Analysis: Identify and integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates. The percentage of monomer is calculated as the area of the monomer peak relative to the total area of all peaks.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
troubleshooting FPI-1465 inconsistent results
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working with the investigational compound FPI-1465. Given the novel nature of this molecule, some level of variability in experimental results can be anticipated. This resource is intended to help you identify and resolve common sources of inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the novel kinase, Tumor Proliferation Kinase 1 (TPK1). TPK1 is a key upstream regulator of the pro-oncogenic "Tumor Survival Pathway" (TSP), which has been implicated in various solid tumors. By inhibiting TPK1, this compound is designed to suppress tumor cell proliferation and induce apoptosis.
Q2: We are observing significant variability in the IC50 values for this compound across different cancer cell lines. Is this expected?
Yes, a degree of variability in IC50 values is expected and is often dependent on the genetic background of the cell lines being tested. Cell lines with high endogenous expression of TPK1 or those with activating mutations in the TSP pathway are generally more sensitive to this compound. We recommend performing a baseline characterization of TPK1 expression and phosphorylation status in your cell lines of interest.
Q3: We are not seeing the expected downstream effects on protein phosphorylation after this compound treatment. What could be the cause?
Several factors could contribute to this. First, ensure that the treatment time and concentration of this compound are appropriate for the cell line being used. We recommend a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration. Additionally, ensure that your antibodies for downstream markers are validated for specificity. Finally, consider the possibility of alternative signaling pathways compensating for TPK1 inhibition in your specific cellular model.
Troubleshooting Guide
Inconsistent Cell Viability Assay Results
If you are observing high variability in your cell viability assays (e.g., MTT, CellTiter-Glo®), consider the following factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluent cells can respond differently to treatment.
-
Compound Solubility: this compound can be prone to precipitation at high concentrations. Ensure the compound is fully dissolved in DMSO before diluting in media. Visually inspect for any precipitate.
-
Edge Effects: The outer wells of a microplate can be susceptible to evaporation, leading to altered compound concentrations. Avoid using the outermost wells for experimental data points.
Data Presentation
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | TPK1 Expression Level | IC50 (nM) |
| HCT116 | Colon | High | 50 |
| A549 | Lung | Moderate | 250 |
| MCF7 | Breast | Low | > 1000 |
| PANC-1 | Pancreatic | High | 75 |
Experimental Protocols
Protocol 1: Western Blot Analysis of TPK1 Pathway Inhibition
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-TPK1, TPK1, p-TSP1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: this compound Signaling Pathway
Caption: Troubleshooting Workflow for Inconsistent Results
FPI-1434 Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing dose-response curves for FPI-1434, a radioimmunoconjugate targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for FPI-1434?
A1: FPI-1434 is a radioimmunoconjugate that targets the Insulin-like Growth Factor-1 Receptor (IGF-1R), which is often overexpressed in various solid tumors.[1][2] It consists of a humanized monoclonal antibody (veligrotug) that binds to IGF-1R, linked to the alpha-emitting radioisotope Actinium-225.[3] Upon binding to IGF-1R on tumor cells, the subsequent internalization of the conjugate and the decay of Actinium-225 lead to double-stranded DNA breaks, ultimately causing tumor cell death.[4][5]
Q2: What are the key signaling pathways activated by IGF-1R?
A2: The IGF-1R signaling network is crucial for cell proliferation, growth, and survival.[6] Upon ligand binding, the receptor's tyrosine kinase is activated, leading to the phosphorylation of multiple substrates. This initiates two primary downstream signaling cascades: the RAS-MAPK pathway and the PI3K-AKT pathway.[7][8][9][10] These pathways regulate essential cellular functions, including cell cycle progression, apoptosis inhibition, and cell motility.[7]
Q3: What are the typical starting dose ranges for in vitro and in vivo experiments with FPI-1434?
A3: Specific preclinical dose-response data for FPI-1434 is not publicly detailed. However, clinical trials for [225Ac]-FPI-1434 have explored dose-escalation cohorts. The phase 1 study initiated dosing at 10 kBq/kg and planned to increase to 20, 40, 80, and 120 kBq/kg as a single intravenous injection.[5][11] For in vitro studies, researchers typically start with a wide range of concentrations (e.g., 0.001 to 10 nM for antibody-drug conjugates) to determine the IC50 value.[12]
Q4: How is patient selection for FPI-1434 clinical trials conducted?
A4: Patient selection for clinical trials involving [225Ac]-FPI-1434 utilizes an imaging analog, [111In]-FPI-1547.[4][5] This radioimmuno-imaging agent has the same antibody and chelator as the therapeutic agent.[4][5] Patients undergo SPECT/CT imaging to confirm sufficient tumor uptake of the imaging analog, ensuring that the target (IGF-1R) is present and accessible for the therapeutic agent.[5][13]
Troubleshooting Guides
In Vitro Cell Viability Assays
Problem: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill outer wells with sterile PBS. |
| Contamination | Regularly check for and address any microbial contamination in cell cultures. |
| Reagent variability | Use freshly prepared reagents and ensure proper storage conditions. |
Problem: No dose-dependent cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Low IGF-1R expression on target cells | Confirm IGF-1R expression levels on your cell line using techniques like flow cytometry or western blotting. |
| Incorrect assay duration | Optimize the incubation time with FPI-1434. For ADCs, this is typically 72-96 hours.[12] |
| Inappropriate concentration range | Test a broader range of FPI-1434 concentrations, including both lower and higher doses. |
| Cell line resistance | The cell line may have intrinsic resistance mechanisms. Consider using a different, more sensitive cell line. |
In Vivo Biodistribution Studies
Problem: Low tumor uptake of FPI-1434.
| Possible Cause | Troubleshooting Step |
| Poor tumor vascularization | Ensure tumors are of an appropriate size for adequate perfusion. |
| Low antigen expression in the xenograft model | Verify IGF-1R expression in the tumor tissue via immunohistochemistry. |
| Rapid clearance of the radioimmunoconjugate | Analyze blood samples at different time points to determine the pharmacokinetic profile. |
| Suboptimal timing of biodistribution analysis | Conduct a time-course study to identify the time point of maximum tumor accumulation. |
Problem: High uptake in non-target organs.
| Possible Cause | Troubleshooting Step |
| Cross-reactivity of the antibody | Evaluate the antibody's specificity for IGF-1R. |
| Fc-mediated uptake in normal tissues | This was observed in the "hot only" arm of the FPI-1434 clinical trial.[14] Consider co-administration with a "cold" (non-radiolabeled) antibody to block non-specific binding. |
| In vivo deconjugation of the radioisotope | Assess the stability of the radioimmunoconjugate in serum. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Seed adherent cells at a density of 1,000-10,000 cells per well in a 96-well plate and incubate overnight. For suspension cells, seed immediately before treatment.[12][15]
-
Treatment: Prepare serial dilutions of FPI-1434 in culture medium. Add the diluted FPI-1434 to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plate for 72-144 hours at 37°C in a humidified incubator with 5% CO2.[15][16]
-
Assay: Add MTS or MTT reagent to each well and incubate for 1-4 hours.[12][15]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from IGF-1R expressing cells.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to IGF-1R (e.g., [125I]-IGF-1), and varying concentrations of FPI-1434 (as the competitor).[17][18]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from free radioligand using a filter-based system.[17][18]
-
Detection: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the concentration of FPI-1434 to determine the Ki (inhibition constant).
Protocol 3: In Vivo Biodistribution Study
-
Animal Model: Use tumor-bearing animal models with confirmed IGF-1R expression in the tumors.
-
Injection: Administer a defined dose of radiolabeled FPI-1434 intravenously.
-
Time Points: At various time points post-injection, euthanize groups of animals.
-
Tissue Collection: Collect tumors and a comprehensive set of organs and tissues.
-
Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ and tumor. Plot the %ID/g over time to assess the pharmacokinetics and tumor targeting.
Visualizations
Caption: Simplified IGF-1R signaling pathway.
Caption: Experimental workflow for dose-response analysis.
References
- 1. openmedscience.com [openmedscience.com]
- 2. FPI-1434 by Fusion Pharmaceuticals for Ewing Sarcoma: Likelihood of Approval [pharmaceutical-technology.com]
- 3. Facebook [cancer.gov]
- 4. fusionpharma.com [fusionpharma.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell viability assays [bio-protocol.org]
- 13. Fusion Pipeline - Fusion Pharma - Pipeline [fusionpharma.com]
- 14. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. giffordbioscience.com [giffordbioscience.com]
Validation & Comparative
Validating FPI-1465's Target: A Comparative Guide to Genetic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of genetic methods for validating the therapeutic target of FPI-1465. Based on available clinical trial data for the related compound [225Ac]-FPI-1434, this compound is presumed to be a monoclonal antibody targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R).[1][2] This document outlines how genetic approaches can corroborate the pharmacological findings of this compound and compares this strategy with alternative therapies targeting the same pathway.
Data Presentation: Quantitative Comparison of Target Validation Methods
The following table summarizes key quantitative data from representative genetic validation studies targeting IGF-1R, providing a baseline for comparison with pharmacological data from agents like this compound.
| Genetic Method | Model System | Key Finding | Efficacy Metric | Reference |
| CRISPR-Cas9 Knockout | Human Breast Cancer Cell Line (MDA-MB-231) | Silencing of IGF-1R in combination with Integrin β3 inhibited proliferation of over 90% of cancer cells. | >90% reduction in cell proliferation | [3] |
| siRNA Knockdown | Clear Cell Renal Cell Carcinoma (CC-RCC) Cells | IGF-1R depletion sensitized cancer cells to chemotherapeutic agents (5-fluorouracil and etoposide). | Enhanced chemosensitivity | [4] |
| Knockout Mouse Model | Mouse Model of Basal-like Breast Cancer | Conditional ablation of Igf1r in mammary epithelium significantly increased tumor latency. | ~11-fold increase in tumor latency | [5] |
| Heterozygous Knockout Mouse Model | Colitis-Associated Cancer (CAC) Mouse Model | Heterozygous knockout of IGF-1R attenuated colitis and colitis-associated tumorigenesis. | Attenuation of colitis and tumorigenesis | [6] |
Experimental Protocols: Methodologies for Genetic Validation
Detailed below are the methodologies for the key genetic experiments cited, providing a framework for replicating or adapting these approaches for the validation of this compound's target.
CRISPR-Cas9 Mediated Gene Knockout in Cancer Cell Lines
Objective: To ablate the expression of IGF-1R in a cancer cell line to assess its role in cell proliferation and survival.
Methodology:
-
Guide RNA (gRNA) Design and Synthesis: Design and synthesize gRNAs targeting a conserved exon of the IGF1R gene.
-
Vector Construction: Clone the synthesized gRNAs into a Cas9 expression vector.
-
Cell Transfection: Transfect the cancer cell line (e.g., MDA-MB-231) with the Cas9-gRNA plasmid.
-
Clonal Selection: Select single-cell clones and expand them.
-
Verification of Knockout: Confirm the absence of IGF-1R protein expression via Western blot and sequencing of the targeted genomic locus to identify frameshift mutations.
-
Functional Assays: Perform cell proliferation assays (e.g., MTT or colony formation assays) and apoptosis assays (e.g., Annexin V staining) to compare the phenotype of knockout cells with wild-type controls.
siRNA-Mediated Gene Knockdown in Cancer Cell Lines
Objective: To transiently reduce the expression of IGF-1R to evaluate its impact on drug sensitivity.
Methodology:
-
siRNA Design and Synthesis: Synthesize small interfering RNAs (siRNAs) targeting the mRNA of IGF1R. A non-silencing control siRNA should also be used.
-
Cell Transfection: Transfect the cancer cell line (e.g., CC-RCC cells) with the IGF-1R siRNA or control siRNA using a suitable transfection reagent.
-
Verification of Knockdown: Assess the reduction in IGF-1R mRNA and protein levels at 24-72 hours post-transfection using qRT-PCR and Western blot, respectively.
-
Drug Sensitivity Assays: Treat the transfected cells with the chemotherapeutic agent of interest and assess cell viability to determine if IGF-1R knockdown enhances drug sensitivity.
Generation and Analysis of Conditional Knockout Mouse Models
Objective: To investigate the in vivo role of IGF-1R in tumor initiation and progression.
Methodology:
-
Generation of Floxed Allele: Create a mouse line with loxP sites flanking a critical exon of the Igf1r gene.
-
Tissue-Specific Cre Expression: Cross the floxed Igf1r mice with a mouse line expressing Cre recombinase under the control of a tissue-specific promoter (e.g., MMTV for mammary tissue).
-
Induction of Tumorigenesis: Induce tumor formation in the conditional knockout mice and control littermates using a relevant cancer model (e.g., MMTV-Wnt1 for breast cancer).
-
Monitoring Tumor Growth and Metastasis: Monitor tumor latency, growth rate, and metastatic progression in both cohorts.
-
Histopathological Analysis: Perform histological and immunohistochemical analysis of tumor tissues to confirm the deletion of Igf1r and assess tumor characteristics.
Mandatory Visualizations
The following diagrams illustrate the IGF-1R signaling pathway and a representative experimental workflow for its genetic validation.
Caption: The IGF-1R signaling cascade, a key pathway in cell growth and survival, and the inhibitory action of this compound.
Comparison with Alternative Therapies
A number of therapeutic agents targeting the IGF-1R pathway have been developed, offering points of comparison for this compound.[7] These alternatives fall into several classes, each with distinct mechanisms of action that can be validated through similar genetic approaches.
| Therapeutic Class | Example Agent | Mechanism of Action | Genetic Validation Parallel |
| Monoclonal Antibodies | Ganitumab | Binds to IGF-1R, blocking ligand binding and inducing receptor downregulation. | Mimics the effect of IGF-1R knockout/knockdown by preventing signaling initiation. |
| Tyrosine Kinase Inhibitors (TKIs) | Linsitinib | Inhibits the intracellular kinase activity of IGF-1R, preventing downstream signaling. | Validated by assessing the phenotype of cells with kinase-dead IGF-1R mutants. |
| Ligand-Targeting Antibodies | MEDI-573 | Neutralizes circulating IGF-1 and IGF-2, preventing their binding to IGF-1R. | Complemented by genetic knockout of IGF-1 and IGF-2 ligands. |
Genetic validation methods provide a powerful, unbiased approach to confirming the on-target effects of therapeutics like this compound. By ablating or reducing the expression of the target protein, researchers can directly assess its contribution to the disease phenotype, thereby corroborating the mechanism of action of the drug and providing a strong rationale for its clinical development. The data and protocols presented in this guide offer a framework for the rigorous validation of this compound and other agents targeting the IGF-1R pathway.
References
- 1. isotopes.gov [isotopes.gov]
- 2. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
- 3. Gene therapy - Wikipedia [en.wikipedia.org]
- 4. Validation of the type 1 insulin-like growth factor receptor as a therapeutic target in renal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Heterozygous knockout insulin-like growth factor-1 receptor (IGF-1R) regulates mitochondrial functions and prevents colitis and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IGF-1R as an anti-cancer target—trials and tribulations - PMC [pmc.ncbi.nlm.nih.gov]
FPI-1434: A Comparative Analysis Against the Standard of Care in Advanced Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of FPI-1434, an investigational targeted alpha therapy, with the current standard-of-care treatments for select advanced, refractory solid tumors. Given the early stage of FPI-1434's clinical development, this comparison focuses on its novel mechanism of action and available preliminary clinical data against the established treatment landscapes for advanced prostate cancer, colorectal cancer, ovarian cancer, and Ewing sarcoma.
FPI-1434: An Overview
FPI-1434 is a radioimmunoconjugate that targets the insulin-like growth factor-1 receptor (IGF-1R), a protein often overexpressed in various solid tumors.[1] It consists of a humanized monoclonal antibody linked to the alpha-emitting radionuclide Actinium-225 (225Ac).[1] The antibody component targets and binds to IGF-1R on cancer cells, allowing the potent alpha-particle radiation from 225Ac to induce double-strand DNA breaks, leading to cancer cell death.[1][2]
A key aspect of the FPI-1434 clinical development is the use of an imaging analog, [111In]-FPI-1547, for patient selection. This allows for the visualization of IGF-1R expression in tumors and confirms the targeting of the therapeutic agent.[1][2]
Mechanism of Action of FPI-1434
Clinical Development and Experimental Protocol
FPI-1434 is currently being evaluated in a Phase 1/2 clinical trial (NCT03746431) for patients with locally advanced or metastatic solid tumors that are refractory to standard treatments.[3] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of FPI-1434.[3]
The experimental protocol involves a screening phase where patients are administered the imaging agent [111In]-FPI-1547 to confirm IGF-1R expression in tumors via SPECT/CT imaging.[2] Eligible patients then receive FPI-1434 in a dose-escalation or dose-expansion cohort. The trial is exploring both a "hot-only" (FPI-1434 alone) and a "cold/hot" (pre-administration of non-radiolabeled antibody followed by FPI-1434) dosing regimen.[4]
Comparative Analysis with Standard of Care
The following tables summarize the current standard-of-care treatments for select refractory advanced solid tumors and the available data for FPI-1434.
Standard of Care for Refractory Advanced Solid Tumors
| Cancer Type | Standard of Care for Refractory Disease | Typical Overall Response Rate (ORR) |
| Prostate Cancer | Second-line hormonal therapies (e.g., abiraterone, enzalutamide), chemotherapy (e.g., docetaxel, cabazitaxel), PARP inhibitors (for specific mutations), Lutetium-177 PSMA-617.[5][6] | 10-40% |
| Colorectal Cancer | Regorafenib, trifluridine/tipiracil, immune checkpoint inhibitors (for MSI-high tumors), targeted therapies (for specific mutations).[7][8][9][10] | 1-5% for chemotherapy; higher for targeted/immunotherapies in select populations. |
| Ovarian Cancer | Single-agent non-platinum chemotherapy (e.g., pegylated liposomal doxorubicin, paclitaxel, topotecan), bevacizumab, PARP inhibitors (as maintenance or treatment).[11][12][13][14] | 10-15% for single-agent chemotherapy.[11] |
| Ewing Sarcoma | No standardized second-line treatment. Options include various chemotherapy combinations (e.g., vincristine/irinotecan/temozolomide, gemcitabine/docetaxel).[15][16][17][18][19] | Highly variable, generally low. |
FPI-1434: Available Clinical and Preclinical Data
| Data Type | Findings |
| Phase 1 Clinical Data (Preliminary) | - Safety: FPI-1434 has shown a manageable safety profile in the single-dose portion of the trial, with no drug-related serious adverse events or dose-limiting toxicities reported at doses up to 40 kBq/kg.[20][21] Dose-dependent thrombocytopenia was observed at higher doses in the "hot-only" regimen.[4] - Efficacy: Evidence of anti-tumor activity was observed in a heavily pretreated patient with Ewing sarcoma after a single dose.[22] Stable disease has also been observed in two other heavily pretreated patients.[4] |
| Preclinical Data | - Combination Therapy: Synergistic anti-tumor efficacy was observed when FPI-1434 was combined with the PARP inhibitor olaparib in colorectal and lung cancer models.[23] Combination with immune checkpoint inhibitors resulted in complete tumor eradication in preclinical models.[23] |
Discussion and Future Outlook
FPI-1434 represents a novel therapeutic approach for patients with advanced solid tumors that have exhausted standard treatment options. Its mechanism of action, delivering potent alpha-particle radiation directly to IGF-1R expressing cancer cells, is distinct from conventional chemotherapy, hormonal therapy, and even many targeted therapies.
Comparison to Standard of Care:
-
Novelty of Mechanism: Unlike standard chemotherapies that have broad cytotoxic effects, or targeted therapies that inhibit specific signaling pathways, FPI-1434 induces direct, highly localized cell kill through radiation. This may be effective even in tumors that have developed resistance to other therapies.
-
Patient Selection: The use of an imaging analog to select patients with IGF-1R-expressing tumors is a key advantage, potentially increasing the likelihood of response and avoiding unnecessary treatment in patients unlikely to benefit.
-
Early Efficacy Signals: While very preliminary, the observation of anti-tumor activity in a heavily pretreated Ewing sarcoma patient is encouraging, a setting where standard second-line options are limited and often ineffective.[22]
-
Combination Potential: Preclinical data suggests that FPI-1434 could be effectively combined with other cancer therapies, such as PARP inhibitors and immune checkpoint inhibitors, to enhance anti-tumor effects.[23] This could be a significant advantage over single-agent standard-of-care options with limited efficacy.
Limitations and Future Directions:
It is crucial to emphasize that FPI-1434 is in the early stages of clinical development. The available data is limited, and direct comparisons of efficacy with established standards of care are not yet possible. The ongoing Phase 1/2 trial will provide more robust data on the safety and efficacy of FPI-1434 across various tumor types. Future research will need to determine the optimal dosing regimen, identify the tumor types that are most sensitive to this therapy, and explore its potential in combination with other agents.
References
- 1. fusionpharma.com [fusionpharma.com]
- 2. ascopubs.org [ascopubs.org]
- 3. A Phase 1/2 Study of [225Ac]-FPI-1434 Injection in Patients with Locally Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 4. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
- 5. youtube.com [youtube.com]
- 6. Treatment of Advanced Prostate Cancer—A Review of Current Therapies and Future Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New standard of care for refractory metastatic colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. jnccn.org [jnccn.org]
- 10. Extending the continuum of care for metastatic colorectal cancer [dailyreporter.esmo.org]
- 11. pharmacytimes.com [pharmacytimes.com]
- 12. Treatment of refractory and recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. targetedonc.com [targetedonc.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Management of recurrent or refractory Ewing sarcoma: A systematic review of phase II clinical trials in the last 15 years - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emedicine.medscape.com [emedicine.medscape.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ascopubs.org [ascopubs.org]
- 19. researchgate.net [researchgate.net]
- 20. isotopes.gov [isotopes.gov]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
- 22. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]
- 23. Fusion Pharmaceuticals Announces Preliminary Safety And Dosimetry Results From Its Single-Dose Portion Of The Phase 1 Study Of FPI-1434 - Lumira Ventures | Venture Capital Life Sciences | Canada [lumiraventures.com]
Comparative Analysis of FPI-1465 (Nacubactam) Bioactivity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of FPI-1465 (Nacubactam), a novel β-lactamase inhibitor, with alternative therapies. The information presented is supported by experimental data to assist researchers in evaluating its potential for further investigation and development.
Introduction to this compound (Nacubactam)
This compound, scientifically known as Nacubactam, is a diazabicyclooctane (DBO) β-lactamase inhibitor. It is under investigation for the treatment of infections caused by carbapenem-resistant Enterobacteriaceae (CRE). Nacubactam exhibits a unique dual mechanism of action, which distinguishes it from some other β-lactamase inhibitors.[1]
Mechanism of Action
Nacubactam's efficacy stems from two primary functions:
-
β-Lactamase Inhibition: It inhibits a broad spectrum of serine β-lactamases, including Ambler class A (like KPC and CTX-M), class C (AmpC), and some class D enzymes. This action protects co-administered β-lactam antibiotics from degradation by these bacterial enzymes.[1][2][3]
-
PBP2 Inhibition: Nacubactam also directly binds to and inhibits Penicillin-Binding Protein 2 (PBP2) in the cell wall of Enterobacteriaceae. This confers intrinsic antibacterial activity and can lead to a synergistic "enhancer" effect when combined with other β-lactam antibiotics that target different PBPs.[1][2][4]
This dual-action mechanism not only restores the activity of existing antibiotics but also contributes direct bactericidal effects.
Comparative Bioactivity Data
The following tables summarize the in vitro bioactivity of Nacubactam, alone and in combination with various β-lactam antibiotics, against a range of β-lactamase-producing Enterobacteriaceae. For comparison, data for other diazabicyclooctane β-lactamase inhibitors—Avibactam, Relebactam, and Zidebactam—are also presented. The data is primarily presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 1: In Vitro Activity of Nacubactam in Combination with Meropenem against β-Lactamase-Producing Enterobacteriaceae
| Bacterial Class | β-Lactamase Produced | Meropenem MIC90 (μg/mL) | Meropenem/Nacubactam (1:1) MIC90 (μg/mL) |
| Class A | KPC | >32 | 1 |
| Class A | ESBL | 0.12 | ≤0.06 |
| Class B | Metallo-β-lactamases (MBLs) | >32 | 8 |
| Class C | AmpC | 0.25 | 0.12 |
| Class D | OXA-48-like | 8 | 1 |
Data sourced from a study on recent clinical Enterobacteriaceae isolates.[5]
Table 2: Comparative In Vitro Activity of β-Lactamase Inhibitor Combinations against Non-Carbapenem-Susceptible Enterobacterales
| Combination | % Susceptible at ≤8 μg/mL |
| Cefepime-Zidebactam | 98.5 |
| Ceftazidime-Avibactam | 77.5 |
| Imipenem-Relebactam | 64.1 |
Data from a study on worldwide collected Gram-negative bacilli not susceptible to carbapenems.[6]
Table 3: In Vitro Activity of Nacubactam and Zidebactam Combinations against Mycobacterium abscessus Complex (MABC)
| Combination | Fold Reduction in MIC50 |
| Meropenem + Nacubactam (8 μg/mL) | 8-fold |
| Cefepime + Zidebactam (4 μg/mL) | 2-fold |
Data from a study on drug-resistant clinical isolates of MABC.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity assays. Below are generalized protocols for key experiments cited in the literature for Nacubactam and its alternatives.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.
Principle:
Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized bacterial inoculum is added to each well. Following incubation, the wells are observed for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth.
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solutions:
-
Accurately weigh the antimicrobial powder (e.g., Nacubactam, Meropenem) and dissolve it in a suitable solvent to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antimicrobial stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
-
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[8]
β-Lactamase Inhibition Assay (Nitrocefin Hydrolysis Assay)
This assay is used to determine the inhibitory activity of a compound against β-lactamase enzymes.
Principle:
Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a β-lactamase. The rate of this color change is proportional to the enzyme's activity. An inhibitor will slow down or prevent this color change.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of purified β-lactamase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Prepare a stock solution of the inhibitor (e.g., Nacubactam) in the same buffer.
-
Prepare a stock solution of nitrocefin in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed amount of the β-lactamase enzyme to each well.
-
Add varying concentrations of the inhibitor to the wells and incubate for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the nitrocefin solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Penicillin-Binding Protein (PBP) 2 Binding Assay
This assay determines the affinity of a compound for PBP2.
Principle:
This is a competitive binding assay. A known fluorescently labeled β-lactam (e.g., Bocillin FL) that binds to PBPs is used. The test compound competes with the fluorescent probe for binding to PBP2. The amount of fluorescent probe bound is inversely proportional to the binding affinity of the test compound.
Detailed Protocol:
-
Membrane Preparation:
-
Grow the bacterial strain of interest (e.g., E. coli) to mid-log phase.
-
Harvest the cells and lyse them to release the cellular components.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
-
Competitive Binding Assay:
-
Incubate the isolated membranes with varying concentrations of the test compound (e.g., Nacubactam) for a specific time.
-
Add a fixed concentration of the fluorescently labeled β-lactam (Bocillin FL) and incubate further.
-
Stop the reaction and separate the proteins by SDS-PAGE.
-
-
Detection and Analysis:
-
Visualize the fluorescently labeled PBPs using a fluorescence scanner.
-
Quantify the fluorescence intensity of the PBP2 band for each concentration of the test compound.
-
Plot the fluorescence intensity against the concentration of the test compound to determine the IC50 value, which reflects the binding affinity.[9]
-
Visualizing Signaling Pathways and Workflows
Nacubactam's Dual Mechanism of Action
Caption: Dual mechanism of Nacubactam action.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Conclusion
Nacubactam (this compound) demonstrates a promising profile as a β-lactamase inhibitor with the added benefit of direct antibacterial activity through PBP2 inhibition. The provided data indicates its potential to restore the efficacy of existing β-lactam antibiotics against a wide range of resistant Gram-negative bacteria. This guide offers a foundational comparison with other novel β-lactamase inhibitors and details the experimental protocols necessary for the validation and further exploration of its bioactivity. Researchers are encouraged to utilize this information to inform their ongoing and future studies in the critical area of antimicrobial resistance.
References
- 1. In vitro activity of cefepime/zidebactam (WCK 5222) against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Frontiers | Biochemical exploration of β-lactamase inhibitors [frontiersin.org]
- 4. Nacubactam Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. In Vitro Activity of WCK 5222 (Cefepime-Zidebactam) against Worldwide Collected Gram-Negative Bacilli Not Susceptible to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relebactam - Wikipedia [en.wikipedia.org]
- 8. jmilabs.com [jmilabs.com]
- 9. Combating Multidrug-Resistant Bacteria by Integrating a Novel Target Site Penetration and Receptor Binding Assay Platform Into Translational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers and Drug Development Professionals
Note on the Selected Topic: Initial searches for "FPI-1465" did not yield sufficient public data for a comprehensive head-to-head comparison. To fulfill the detailed requirements of the request, this guide provides a comparative analysis of two well-documented and clinically relevant compounds: Osimertinib and Gefitinib, both epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) used in the treatment of non-small cell lung cancer (NSCLC).
This guide presents a detailed comparison of the third-generation EGFR TKI, Osimertinib, and the first-generation TKI, Gefitinib. The information provided is based on key clinical trial data and preclinical studies, offering insights into their respective efficacy, safety profiles, and mechanisms of action.
Executive Summary
Osimertinib, a third-generation EGFR TKI, has demonstrated superior efficacy compared to the first-generation TKI Gefitinib, particularly in terms of progression-free survival (PFS) and overall survival (OS) in patients with EGFR-mutated advanced NSCLC.[1][2][3] A key advantage of Osimertinib is its potent activity against the T790M resistance mutation, a common mechanism of acquired resistance to first-generation EGFR TKIs.[4][5] Preclinical data further supports the superior potency of Osimertinib in cell lines harboring this mutation. This guide provides a detailed breakdown of the available data to inform research and drug development decisions.
Data Presentation
Table 1: Comparison of Preclinical Potency (IC50 Values)
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | ~10-20 | ~10-20 |
| HCC827 | Exon 19 deletion | ~10 | ~10-15 |
| H1975 | L858R + T790M | > 5000 | ~15-25 |
| PC-9/GR (Gefitinib Resistant) | Exon 19 del + T790M | > 4000 | ~13 |
Data compiled from publicly available preclinical studies. Actual values may vary between experiments.
Table 2: Head-to-Head Clinical Trial Data (FLAURA Trial)
| Endpoint | Osimertinib | Gefitinib or Erlotinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37 - 0.57) | <0.001 |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.79 (0.64 - 0.99) | 0.0462 |
| Objective Response Rate (ORR) | 80% | 76% | - | 0.23 |
| Median Duration of Response | 17.2 months | 8.5 months | - | - |
Data from the FLAURA Phase III clinical trial in treatment-naïve patients with EGFR-mutated advanced NSCLC.[1][2][3]
Table 3: Comparison of Safety Profiles (Grade ≥3 Adverse Events)
| Adverse Event | Osimertinib (%) | Gefitinib or Erlotinib (%) |
| Rash or acne | 1 | 7 |
| Diarrhea | 2 | 2 |
| Interstitial lung disease | <1 | <1 |
| QT prolongation | <1 | 0 |
Data from the FLAURA trial, representing the percentage of patients experiencing grade 3 or higher adverse events.[6]
Mechanism of Action and Signaling Pathway
Both Osimertinib and Gefitinib are inhibitors of the EGFR tyrosine kinase, binding to the ATP-binding site of the enzyme.[7][8] EGFR is a transmembrane receptor that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[5][9][10]
Gefitinib is a reversible, first-generation TKI that is effective against sensitizing EGFR mutations (e.g., exon 19 deletions and L858R).[7] However, its efficacy is limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20.[5]
Osimertinib is a third-generation, irreversible TKI designed to be effective against both sensitizing EGFR mutations and the T790M resistance mutation. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain, leading to potent and sustained inhibition. Furthermore, Osimertinib has shown greater penetration of the blood-brain barrier compared to first-generation TKIs, suggesting improved efficacy against brain metastases.[9]
Caption: Simplified EGFR signaling pathway and points of inhibition by Gefitinib and Osimertinib.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of EGFR inhibitors on NSCLC cell lines.
-
Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Osimertinib and Gefitinib in culture medium. Replace the existing medium with the drug-containing medium and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a dose-response curve.
Western Blot for EGFR Phosphorylation
This protocol outlines a method to assess the inhibitory effect of the compounds on EGFR signaling.
-
Cell Lysis: Treat cells with Osimertinib or Gefitinib for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR (e.g., pY1068) and total EGFR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR.
Caption: General experimental workflow for comparing EGFR inhibitors in vitro.
Conclusion
The available clinical and preclinical data consistently demonstrate the superior efficacy of Osimertinib over Gefitinib in the treatment of EGFR-mutated NSCLC. This is primarily attributed to its potent inhibition of the T790M resistance mutation and its improved central nervous system penetration. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel EGFR inhibitors.
References
- 1. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics comparison of aumolertinib, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients - ecancer [ecancer.org]
Independent Replication of FPI-1465 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational targeted alpha therapy, [225Ac]-FPI-1434 (erroneously referred to as FPI-1465 in the query), and its alternatives. Due to the early stage of clinical development for [225Ac]-FPI-1434, findings have not yet been independently replicated. This comparison is based on publicly available data from preclinical studies and ongoing clinical trials.
Executive Summary
[225Ac]-FPI-1434 is a promising radioimmunotherapy agent that targets the Insulin-like Growth Factor-1 Receptor (IGF-1R), a protein overexpressed in a variety of solid tumors. The therapy consists of a monoclonal antibody (FPI-1175, also known as avegilumab or AVE1642) linked to the alpha-emitting radionuclide Actinium-225. This targeted delivery of a potent alpha-emitter aims to induce double-strand DNA breaks and subsequent cell death in tumor cells. An indium-labeled version, [111In]-FPI-1547, is used as an imaging agent to select patients whose tumors express IGF-1R.
Alternatives to [225Ac]-FPI-1434 can be categorized into two main groups: other therapies targeting the IGF-1R pathway and other targeted alpha therapies for solid tumors. This guide will compare [225Ac]-FPI-1434 with representatives from both categories to provide a comprehensive overview of the current landscape.
Data Presentation: Comparative Tables
Table 1: Overview of [225Ac]-FPI-1434 and Alternatives
| Feature | [225Ac]-FPI-1434 | Ganitumab (AMG 479) | Cixutumumab (IMC-A12) | W0101 | [225Ac]-PSMA-617 |
| Drug Class | Targeted Alpha Therapy (TAT) | Monoclonal Antibody | Monoclonal Antibody | Antibody-Drug Conjugate (ADC) | Targeted Alpha Therapy (TAT) |
| Target | IGF-1R | IGF-1R | IGF-1R | IGF-1R | Prostate-Specific Membrane Antigen (PSMA) |
| Mechanism of Action | Delivers Actinium-225 to IGF-1R expressing cells, causing DNA damage via alpha particle emission. | Blocks ligand binding to IGF-1R, inhibiting downstream signaling. | Blocks ligand binding to IGF-1R, inhibiting downstream signaling. | Delivers a potent auristatin derivative to IGF-1R expressing cells, leading to cytotoxicity. | Delivers Actinium-225 to PSMA expressing cells, causing DNA damage via alpha particle emission. |
| Payload/Effector | Actinium-225 (alpha emitter) | None (antagonist antibody) | None (antagonist antibody) | Auristatin derivative (cytotoxin) | Actinium-225 (alpha emitter) |
| Development Stage | Phase 1/2 Clinical Trial (NCT03746431) | Investigated in multiple clinical trials; development largely discontinued. | Investigated in multiple clinical trials; development largely discontinued. | Preclinical/Phase 1 | Clinical trials (various stages) |
| Indications | Solid Tumors expressing IGF-1R | Various solid tumors | Various solid tumors | Solid Tumors expressing IGF-1R | Metastatic Castration-Resistant Prostate Cancer (mCRPC) |
Table 2: Preclinical Efficacy Data
| Agent | Model | Key Findings | Citation |
| [225Ac]-FPI-1434 | Non-clinical models | Demonstrated anti-tumor activity. | [Fusion Pharmaceuticals Presentations] |
| Ganitumab | Pancreatic tumor xenografts | Additive inhibition of tumor growth when combined with gemcitabine. | [1] |
| Cixutumumab | Human tumor xenograft model | Resulted in growth inhibition and apoptosis of tumor cells. | [2] |
| W0101 | MCF-7 breast cancer model (high IGF-1R) | A single 3 mg/kg injection led to strong inhibition of tumor growth. | [3][4] |
| [225Ac]-PSMA-617 | Preclinical models of prostate cancer | Not detailed in the provided search results, but clinical efficacy is established. |
Table 3: Clinical Trial Data Highlights
| Agent | Trial Phase | Key Efficacy Findings | Key Safety Findings | Citation |
| [225Ac]-FPI-1434 | Phase 1 | Evidence of anti-tumor activity in a patient with Ewing sarcoma at 25 kBq/kg. | No dose-limiting toxicities observed at 25 kBq/kg. | [Fusion Pharmaceuticals Press Releases] |
| Ganitumab | Phase 2 (with gemcitabine in pancreatic cancer) | Trend towards improved 6-month survival rate and overall survival. | Tolerable toxicity. Grade ≥3 adverse events included neutropenia, thrombocytopenia, fatigue, and hyperglycemia. | [1][5] |
| Cixutumumab | Phase 2 (in hepatocellular carcinoma) | No objective responses; 4-month progression-free survival was 30%. | Grade 3/4 toxicities included diabetes, elevated liver function tests, hyponatremia, and lymphopenia. | [2][6] |
| [225Ac]-PSMA-617 | Retrospective study (mCRPC) | Median overall survival of 15.5 months; 57% of patients had a PSA decline of ≥50%. | Manageable toxicity; xerostomia was common. Grade 3 or higher anemia, leukopenia, and thrombocytopenia were observed. | [7][8][9][10] |
Experimental Protocols
Detailed, step-by-step experimental protocols for proprietary drug candidates are often not publicly available. However, the general methodologies employed in the evaluation of these agents can be summarized based on published literature and clinical trial designs.
1. In Vitro Cell Cytotoxicity Assay (for ADCs and TATs)
-
Objective: To determine the potency of the drug in killing cancer cells that express the target receptor.
-
Methodology:
-
Culture various cancer cell lines with varying levels of IGF-1R expression.
-
Incubate the cells with escalating concentrations of the therapeutic agent (e.g., W0101 or [225Ac]-FPI-1434).
-
After a defined incubation period (e.g., 72-96 hours), assess cell viability using a standard assay such as MTT or CellTiter-Glo.
-
Calculate the half-maximal inhibitory concentration (IC50) to quantify the drug's cytotoxic potency.[3]
-
2. In Vivo Tumor Growth Inhibition Studies (Xenograft Models)
-
Objective: To evaluate the anti-tumor efficacy of the therapeutic agent in a living organism.
-
Methodology:
-
Implant human tumor cells (e.g., MCF-7 for breast cancer) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the therapeutic agent (e.g., a single or multiple doses of W0101 or [225Ac]-FPI-1434) via a relevant route (e.g., intravenously).
-
Measure tumor volume and body weight regularly over the course of the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for target expression).[3][11]
-
3. Patient Selection and Tumor Uptake Assessment in Clinical Trials (for Radiotherapeutics)
-
Objective: To identify patients who are most likely to benefit from the targeted radiotherapy and to assess the biodistribution of the agent.
-
Methodology:
-
Administer an imaging analogue of the therapeutic agent (e.g., [111In]-FPI-1547 for [225Ac]-FPI-1434) to patients with advanced solid tumors.
-
Perform single-photon emission computed tomography (SPECT) or positron emission tomography (PET) imaging at specified time points post-injection.
-
Quantify the uptake of the imaging agent in tumors and normal organs. Standardized Uptake Value (SUV) is a common metric.[12][13]
-
Patients with sufficient tumor uptake and acceptable predicted radiation doses to normal organs are eligible to receive the therapeutic agent.
-
Mandatory Visualization
Caption: Simplified IGF-1R signaling pathway and points of therapeutic intervention.
Caption: General experimental workflow for targeted alpha therapy development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Phase II Study of Cixutumumab (IMC-A12, NSC742460) in Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of the Antibody-Drug Conjugate W0101 in Preclinical Models of IGF-1 Receptor Overexpressing Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, placebo-controlled phase 2 study of ganitumab (AMG 479) or conatumumab (AMG 655) in combination with gemcitabine in patients with metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase I Trial of Escalating Doses of Cixutumumab (IMC- A12) and Sorafenib in the Treatment of Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actinium-225 shows clinical activity in prostate cancer [dailyreporter.esmo.org]
- 8. urologytimes.com [urologytimes.com]
- 9. Actinium-225–PSMA Radioligand Therapy for Prostate Cancer - The ASCO Post [ascopost.com]
- 10. diagnosticimaging.com [diagnosticimaging.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. itnonline.com [itnonline.com]
- 13. Evaluation of therapeutic effect of tumor-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FPI-1434: A Novel Theranostic Approach in IGF-1R Expressing Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FPI-1434, a targeted alpha therapy, with alternative therapeutic strategies for advanced solid tumors. FPI-1434 is a radioimmunoconjugate that delivers a potent alpha-emitting radionuclide, Actinium-225, to cancer cells overexpressing the Insulin-like Growth Factor-1 Receptor (IGF-1R). A key feature of the FPI-1434 development program is its integrated theranostic approach, utilizing an Indium-111 labeled imaging agent, [111In]-FPI-1547, for patient selection. This document summarizes the available data on FPI-1434, details the experimental protocols for its biomarker-driven clinical evaluation, and compares its performance with other IGF-1R targeted therapies and the standard of care for relevant malignancies.
Data Presentation: FPI-1434 and Comparators
The clinical development of FPI-1434 is ongoing, and as such, comprehensive efficacy data is still emerging. The following tables summarize the available information from the Phase 1/2 clinical trial (NCT03746431) and provide a comparative overview of other IGF-1R targeting agents and standard of care treatments.
Table 1: FPI-1434 Clinical Trial (NCT03746431) Overview
| Parameter | Description |
| Drug | [225Ac]-FPI-1434 |
| Mechanism of Action | Targeted alpha-particle radioimmunotherapy |
| Target | Insulin-like Growth Factor-1 Receptor (IGF-1R) |
| Biomarker for Patient Selection | IGF-1R expression confirmed by [111In]-FPI-1547 imaging |
| Phase | Phase 1/2 |
| Status | Recruiting |
| Indications | Advanced Solid Tumors, including Endometrial Cancer, Cervical Cancer, Ovarian Cancer, Triple-Negative Breast Cancer (TNBC), HER2-negative Breast Cancer, Head and Neck Squamous Cell Carcinoma (HNSCC), Adrenocortical Carcinoma (ACC), and Uveal Melanoma.[1][2] |
| Primary Objectives | To evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[3][4] |
| Secondary Objectives | To assess preliminary anti-tumor activity (Objective Response Rate - ORR), pharmacokinetics, and dosimetry.[5] |
Table 2: Preliminary Safety and Feasibility Data for FPI-1434
| Finding | Details |
| Safety Profile | FPI-1434 has demonstrated a manageable safety profile in the single-dose escalation portion of the Phase 1 trial, with no drug-related serious adverse events reported up to 40 kBq/kg.[6][7] |
| Patient Selection | 100% of patients screened with [111In]-FPI-1547 imaging showed sufficient tumor uptake to be eligible for [225Ac]-FPI-1434 therapy in an early cohort.[7] |
| Anti-tumor Activity | Evidence of anti-tumor activity has been observed in a heavily pre-treated patient with Ewing sarcoma.[8] |
| Dosing Regimen | A "cold/hot" dosing regimen, where a non-radiolabeled antibody is administered before the radiolabeled FPI-1434, has been prioritized to potentially improve the therapeutic index.[8][9] |
Table 3: Comparison of IGF-1R Targeting Therapies
| Drug | Class | Mechanism of Action | Key Clinical Findings (in various cancers) |
| FPI-1434 | Radioimmunoconjugate | Targeted delivery of Actinium-225 to IGF-1R expressing cells, inducing double-strand DNA breaks.[10] | Phase 1/2 ongoing. Preliminary data shows a manageable safety profile and some evidence of anti-tumor activity.[6][8] |
| Linsitinib (OSI-906) | Small Molecule Inhibitor | Dual inhibitor of IGF-1R and Insulin Receptor (IR) tyrosine kinases. | In a Phase 2b/3 trial for Thyroid Eye Disease, demonstrated a statistically significant proptosis responder rate of 52% (p=0.01) with a favorable safety profile.[5] In oncology, a Phase 1 study in combination with paclitaxel showed stable disease in 43% of patients with advanced solid tumors.[11] |
| Ganitumab (AMG 479) | Monoclonal Antibody | Fully human monoclonal antibody against IGF-1R. | Clinical development has been challenging, with many trials not meeting their primary endpoints. |
| Dalotuzumab (MK-0646) | Monoclonal Antibody | Humanized monoclonal antibody against IGF-1R. | In a Phase 2/3 trial in combination with cetuximab and irinotecan for metastatic colorectal cancer, the addition of dalotuzumab did not improve progression-free or overall survival.[12][13] A Phase 1 study showed it was generally well-tolerated and exhibited clinical activity in some patients with advanced solid tumors.[14] |
Table 4: Standard of Care for Selected Tumor Types in the FPI-1434 Trial
| Tumor Type | Standard of Care for Advanced/Metastatic Disease |
| Endometrial Cancer | Platinum-based chemotherapy (e.g., carboplatin and paclitaxel). For MSI-high/dMMR tumors, immune checkpoint inhibitors (pembrolizumab, dostarlimab) are used. Lenvatinib plus pembrolizumab is an option for MSI-stable/pMMR tumors.[8] |
| Cervical Cancer | Concurrent chemoradiation with a platinum-based agent is the standard for locally advanced disease.[3] For metastatic or recurrent disease, platinum-based chemotherapy, often with bevacizumab and/or pembrolizumab, is used.[10] |
| Ovarian Cancer | Surgical cytoreduction followed by platinum-based chemotherapy (e.g., carboplatin and paclitaxel).[9][15] Maintenance therapy with PARP inhibitors or bevacizumab may be used. |
| Triple-Negative Breast Cancer (TNBC) | Systemic chemotherapy (e.g., anthracyclines, taxanes) is the mainstay.[7] For PD-L1 positive tumors, pembrolizumab in combination with chemotherapy is a first-line option. PARP inhibitors are used for patients with germline BRCA mutations. |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Concurrent chemoradiation with high-dose cisplatin is the standard of care for locally advanced disease. For recurrent or metastatic disease, platinum-based chemotherapy with cetuximab or immunotherapy (pembrolizumab) is used. |
| Adrenocortical Carcinoma (ACC) | Surgical resection is the primary treatment. Mitotane is the main chemotherapeutic agent, used as adjuvant therapy or for advanced disease, sometimes in combination with other cytotoxic agents like etoposide, doxorubicin, and cisplatin. |
| Uveal Melanoma | Treatment for metastatic uveal melanoma has limited efficacy. Options may include systemic chemotherapy, targeted therapy, or immunotherapy, often in the context of a clinical trial. |
Experimental Protocols
A central aspect of the FPI-1434 clinical development is the use of a theranostic biomarker to guide patient selection and treatment.
IGF-1R Biomarker Validation and Patient Selection
The validation of IGF-1R as a predictive biomarker for FPI-1434 efficacy is integrated into the Phase 1/2 clinical trial (NCT03746431). The protocol involves a two-step process:
-
Immunohistochemistry (IHC) Screening (Optional): While available tumor tissue (archival or fresh biopsy) for IGF-1R IHC is required, submission of the tissue is not mandatory prior to enrollment.[1] The specific IHC protocol and scoring criteria for a "positive" result have not been detailed in publicly available documents. However, a generalized protocol for IGF-1R IHC is as follows:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using heat-induced epitope retrieval.
-
Endogenous peroxidase activity is blocked.
-
Slides are incubated with a primary antibody against IGF-1R.
-
A secondary antibody and a detection system (e.g., HRP-polymer) are applied.
-
The signal is visualized with a chromogen (e.g., DAB).
-
Slides are counterstained with hematoxylin.
-
The staining intensity and percentage of positive tumor cells are evaluated by a pathologist.
-
-
[111In]-FPI-1547 Imaging for In Vivo Confirmation: All patients undergo imaging with the radiolabeled antibody [111In]-FPI-1547 to confirm sufficient in vivo tumor uptake of the antibody.[2]
-
Patients receive an intravenous injection of [111In]-FPI-1547.
-
SPECT/CT imaging is performed at specified time points to assess the biodistribution and tumor localization of the imaging agent.
-
Patients are eligible for treatment with [225Ac]-FPI-1434 if they have at least one measurable lesion with sufficient target expression as determined by imaging.[2]
-
Mandatory Visualizations
Caption: IGF-1R Signaling Pathway.
Caption: FPI-1434 Clinical Trial Workflow.
Caption: FPI-1434 in the Therapeutic Landscape.
References
- 1. A Phase 1/2 Study of [225Ac]-FPI-1434 Injection in Patients with Locally Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Fusion Pharmaceuticals Announces Preliminary Safety And Dosimetry Results From Its Single-Dose Portion Of The Phase 1 Study Of FPI-1434 - Lumira Ventures | Venture Capital Life Sciences | Canada [lumiraventures.com]
- 7. isotopes.gov [isotopes.gov]
- 8. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]
- 9. Fusion Pharmaceuticals to Present Interim Data from Phase 1 Trial of FPI-1434 in Patients with Solid Tumors Expressing IGF-1R [prnewswire.com]
- 10. A Phase I Study of [225Ac]-FPI-1434 Radioimmunotherapy in Patients with IGF-1R Expressing Solid Tumors - Fusion Pharma [fusionpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. FPI-1434 by Fusion Pharmaceuticals for Ewing Sarcoma: Likelihood of Approval [pharmaceutical-technology.com]
- 13. A Phase 1/2 Study of [225Ac]-FPI-1434 Injection in Patients With Locally Advanced or Metastatic Solid Tumours - AdisInsight [adisinsight.springer.com]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Objective Response Rate is a Surrogate Marker for Long-Term Overall Survival in Metastatic Urothelial Carcinoma Patients Treated With Immune Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FPI-1434 and Predecessor Compounds in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of FPI-1434, a next-generation targeted alpha therapy, with its previous-generation counterparts. The information is intended for researchers, scientists, and drug development professionals interested in the evolution of antibody-drug conjugates (ADCs) for cancer therapy.
Introduction to FPI-1434 and its Predecessors
FPI-1434 is a clinical-stage radioimmunoconjugate developed by Fusion Pharmaceuticals, designed to deliver a potent alpha-emitting radionuclide, Actinium-225 (²²⁵Ac), directly to cancer cells.[1][2] This targeted approach aims to maximize tumor cell killing while minimizing damage to surrounding healthy tissues. The development of FPI-1434 builds upon previous research into antibody-based cancer therapies, offering a significant evolution in potency and precision.
This guide compares FPI-1434 to two key predecessor compound types:
-
Unconjugated Monoclonal Antibody (AVE1642): This is the antibody component of FPI-1434, which targets the Insulin-like Growth Factor 1 Receptor (IGF-1R).[2] By itself, it exhibits anti-tumor activity through receptor blockade.
-
Hypothetical Beta-Emitting ADC: This represents a previous generation of radioimmunoconjugates that would utilize the same targeting antibody (AVE1642) but with a beta-emitting payload, such as Lutetium-177 (¹⁷⁷Lu). While a direct preclinical comparison with a ¹⁷⁷Lu-AVE1642 conjugate is not publicly available, the comparison is based on the general characteristics and preclinical data of other beta-emitting ADCs.[3][4]
Mechanism of Action
The fundamental difference between FPI-1434 and its predecessors lies in the cytotoxic payload and its mechanism of action.
FPI-1434 (Targeted Alpha Therapy): FPI-1434 consists of the humanized monoclonal antibody AVE1642, which binds to the IGF-1R on tumor cells.[2] Following internalization, the Actinium-225 payload undergoes a decay cascade, releasing four high-energy alpha particles. These alpha particles have a short path length (50-100 µm) and high linear energy transfer (LET), causing dense, localized ionization that leads to complex and difficult-to-repair double-strand DNA breaks in cancer cells, resulting in potent and targeted cell death.[1]
AVE1642 (Unconjugated Antibody): The AVE1642 antibody alone targets IGF-1R, a receptor tyrosine kinase that, when activated, promotes cell proliferation, survival, and metastasis.[5] By binding to IGF-1R, AVE1642 blocks the binding of its natural ligands (IGF-1 and IGF-2), thereby inhibiting downstream signaling pathways and inducing tumor growth delay.[5]
Beta-Emitting ADC (Targeted Beta Therapy): A hypothetical AVE1642-¹⁷⁷Lu conjugate would also target IGF-1R. However, the ¹⁷⁷Lu payload emits beta particles (electrons), which have a longer path length (up to a few millimeters) and lower LET compared to alpha particles. This results in more diffuse energy deposition and primarily causes single-strand DNA breaks, which are more readily repaired by cancer cells.
Data Presentation
The following tables summarize the available quantitative data for FPI-1434 and its predecessor compounds.
Preclinical Efficacy: In Vivo Tumor Growth Inhibition
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Complete Regressions (CR) | Source |
| FPI-1434 | Human Cancer Models | Not specified | Induces Regression | Not specified | [6] |
| AVE1642 (murine version EM164) | IGR-N91 Neuroblastoma | 40 mg/kg, twice weekly for 4 weeks | Significant tumor growth delay (13.4 days) | 0/unknown | [5] |
| AVE1642 (murine version EM164) + Temozolomide | SK-N-AS Neuroblastoma | 40 mg/kg (EM164) + 100 mg/kg/day x 5 (Temozolomide) | Significant tumor growth delay (29.1 days) | 2/unknown | [5] |
| ¹⁷⁷Lu-rhPSMA-10.1 (Example Beta-Emitter ADC) | 22Rv1 Prostate Cancer | Not specified | Significant tumor growth suppression | Not specified | [3][4] |
Note: Direct head-to-head preclinical studies comparing FPI-1434, AVE1642, and a beta-emitter conjugate in the same tumor model are not publicly available. The data presented is from separate studies and serves as an illustrative comparison.
Clinical Performance: Phase 1 Trial Data
| Feature | FPI-1434 ([²²⁵Ac]-AVE1642) | AVE1642 (Unconjugated) |
| Study Phase | Phase 1/2 (NCT03746431) | Phase 1 |
| Patient Population | Advanced solid tumors expressing IGF-1R | Advanced solid tumors |
| Maximum Tolerated Dose (MTD) | Not yet reached in ongoing dose escalation | 12 mg/kg |
| Safety Profile | Manageable, with no drug-related serious adverse events reported in the single-dose portion. Most common related adverse events were thrombocytopenia, neutropenia, and fatigue. | Generally well-tolerated. Common adverse events included diarrhea, asthenia, and nausea. Grade 3-4 hyperglycemia was observed, particularly with steroid premedication. |
| Preliminary Efficacy | Evidence of anti-tumor activity and stable disease observed in heavily pre-treated patients. | Durable disease control (partial response or stabilization) observed in 44% of patients when combined with chemotherapy. |
| Source | [7][8] | [5][9] |
Experimental Protocols
Detailed experimental protocols for the development and evaluation of FPI-1434 are proprietary. However, based on publicly available information and standard practices for ADC development, the following are generalized protocols for key experiments.
In Vivo Xenograft Efficacy Study
-
Cell Line and Animal Model: Human cancer cell lines with high IGF-1R expression (e.g., OV-90 ovarian cancer) are selected. Immunocompromised mice (e.g., NOD-SCID) are subcutaneously inoculated with the cancer cells.[10]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Dosing:
-
FPI-1434 Group: Administered intravenously at various dose levels (e.g., 1, 3, 6, 9 mg/kg) on a specified schedule (e.g., once per week for five weeks).[10]
-
AVE1642 Group: Administered intravenously at a corresponding molar equivalent dose to the antibody content in the FPI-1434 group.
-
Vehicle Control Group: Administered with the formulation buffer.
-
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).[10] Animal health is monitored for any signs of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a specified maximum volume or after a predetermined duration. Tumors are excised for histological analysis (e.g., Ki-67 staining for proliferation).[10]
Biodistribution Study
-
Radiolabeling: The antibody or ADC is radiolabeled with a gamma-emitting isotope (e.g., Indium-111 for imaging or a tracer amount of the therapeutic isotope if suitable for imaging).
-
Animal Model: Tumor-bearing mice (as described above) are used.
-
Administration: The radiolabeled compound is administered intravenously.
-
Imaging and Tissue Collection: At various time points post-injection (e.g., 4, 24, 48, 72 hours), mice are imaged using SPECT/CT. Following the final imaging, mice are euthanized, and major organs and the tumor are collected, weighed, and the radioactivity is measured using a gamma counter.[11][12]
-
Data Analysis: The percentage of injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor to determine the distribution and clearance of the compound.[11]
Mandatory Visualizations
Signaling Pathway
Caption: Simplified IGF-1R signaling cascade.
Experimental Workflow
Caption: Generalized preclinical evaluation workflow.
Conclusion
FPI-1434 represents a significant advancement over its unconjugated antibody predecessor, AVE1642, and conventional beta-emitting ADCs. By leveraging the potent, short-range cytotoxic effects of alpha particles, FPI-1434 has demonstrated promising anti-tumor activity in preclinical models and early clinical trials. The targeted delivery of Actinium-225 to IGF-1R expressing tumors offers the potential for improved efficacy and a favorable safety profile compared to less potent or less targeted therapeutic approaches. Further clinical development will be crucial in defining the role of FPI-1434 in the treatment of various solid tumors.
References
- 1. ascopubs.org [ascopubs.org]
- 2. A Phase I Study of [225Ac]-FPI-1434 Radioimmunotherapy in Patients with IGF-1R Expressing Solid Tumors - Fusion Pharma [fusionpharma.com]
- 3. Preclinical Evaluation of 177Lu-rhPSMA-10.1, a Radiopharmaceutical for Prostate Cancer: Biodistribution and Therapeutic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Evaluation of 177Lu-rhPSMA-10.1, a Radiopharmaceutical for Prostate Cancer: Biodistribution and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of humanized monoclonal antibody AVE1642 directed against the type 1 insulin-like growth factor receptor (IGF-1R), administered in combination with anticancer therapies to patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. A Phase 1 Study of [225Ac]-FPI-1434 Injection [clin.larvol.com]
- 8. isotopes.gov [isotopes.gov]
- 9. Phase I study of humanized monoclonal antibody AVE1642 directed against the type 1 insulin-like growth factor receptor (IGF-1R), administered in combination with anticancer therapies to patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Precision Biologics to Reveal Preclinical Efficacy of Novel Tumor-Specific ADC against multiple human cancer types at SITC 2025 [prnewswire.com]
- 11. mdpi.com [mdpi.com]
- 12. Biodistribution and efficacy of an anti-TENB2 antibody-drug conjugate in a patient-derived model of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FPI-1465: A Guide for Laboratory Professionals
For Immediate Reference: FPI-1465, identified with CAS Number 1452458-72-8, requires careful handling and disposal as a combustible liquid and a potential aspiration hazard. A related compound, Nacubactam (CAS 1452458-86-4), is classified as harmful if swallowed.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are based on information from safety data sheets (SDS) for compounds with this CAS number and similar chemical properties.
Key Safety and Hazard Information
Proper handling and disposal of this compound are dictated by its inherent hazards. Researchers and laboratory staff must be aware of the following classifications:
| Hazard Classification | Description |
| Combustible Liquid | This compound may ignite on heating or in the presence of an ignition source. |
| Aspiration Hazard | If swallowed, the substance can enter the lungs and may be fatal. |
| Acute Oral Toxicity | A related compound is classified as harmful if swallowed.[1] |
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is crucial. The following steps outline the recommended procedure for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety glasses with side shields or chemical splash goggles.
-
A lab coat or other protective clothing.
2. Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled waste container.
-
The container must be compatible with combustible liquids and have a secure, tight-fitting lid.
-
Label the container as "Hazardous Waste: this compound, Combustible Liquid, Aspiration Hazard."
3. Storage of Waste:
-
Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.
-
Keep the container away from heat, sparks, open flames, and other ignition sources.
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Arrange for Professional Disposal:
-
Disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.
-
Do not dispose of this compound down the drain or with general laboratory trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate the pickup and disposal of the hazardous waste.
5. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date.
-
Complete any required hazardous waste manifests or other documentation provided by your EHS department or the waste disposal company.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Navigating the Forefront of Cancer Therapeutics: A Guide to Handling FPI-1434
An important clarification regarding FPI-1465: Initial searches for "this compound" often lead to a chemical reagent listing. However, for researchers and scientists in drug development, particularly in oncology, it is crucial to note that this compound does not appear to be a designated therapeutic agent in the clinical pipeline of leading developers like Fusion Pharmaceuticals. Instead, the pipeline of Fusion Pharmaceuticals features advanced Targeted Alpha Therapies (TATs), such as FPI-1434. This guide will focus on the safe handling of FPI-1434, a radioimmunoconjugate, to provide relevant and accurate safety information for professionals working with next-generation cancer treatments.
This document provides essential safety and logistical information for handling FPI-1434, a targeted alpha therapy. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of the therapeutic agent.
Essential Safety and Personal Protective Equipment (PPE)
The handling of potent therapeutics like FPI-1434, which combines a monoclonal antibody with a radioactive payload, requires stringent safety protocols. The following table summarizes the necessary personal protective equipment.
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves | Prevents skin contact and contamination. |
| Lab Coat | Disposable, fluid-resistant | Protects against splashes and spills. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Respiratory Protection | N95 respirator or higher | Required when handling the powdered form of the cytotoxic payload or if aerosolization is possible. |
| Dosimetry Badge | As required by institutional radiation safety | Monitors radiation exposure. |
Operational Plan: Handling and Preparation of FPI-1434
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination. The following diagram outlines the key steps for handling FPI-1434 in a laboratory setting.
Caption: Workflow for the safe handling and preparation of FPI-1434.
Disposal Plan: Managing Contaminated Materials
Proper disposal of materials contaminated with FPI-1434 is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Sharps | Place in a designated, lead-lined sharps container for radioactive waste. |
| Liquid Waste | Collect in a labeled, sealed container for radioactive liquid waste. Solidify if required by institutional policy. |
| Solid Waste (Gloves, Coats, etc.) | Segregate into designated radioactive solid waste containers. |
| Unused Product | Consult with the Radiation Safety Officer for decay-in-storage or other approved disposal methods. |
Experimental Protocol: General Handling of Radioimmunoconjugates
The following is a generalized protocol for the handling of radioimmunoconjugates like FPI-1434. Researchers must adapt this to their specific experimental needs and institutional safety guidelines.
-
Preparation:
-
Designate a work area for handling radioactive materials.
-
Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary materials, including shielding, handling tools, and waste containers.
-
Don all required PPE as outlined in the table above.
-
-
Reconstitution and Dilution:
-
If the radioimmunoconjugate is lyophilized, reconstitute using the specified sterile diluent.
-
Perform all manipulations within a certified biological safety cabinet or a shielded fume hood.
-
Use appropriate shielding (e.g., lead bricks) to minimize radiation exposure.
-
Conduct dilutions with precision to achieve the desired final concentration and radioactivity.
-
-
Post-Handling:
-
Following the procedure, decontaminate all work surfaces with an appropriate cleaning agent.
-
Use a survey meter to monitor the work area, equipment, and personnel for any contamination.
-
Dispose of all contaminated materials in the designated radioactive waste containers.
-
Remove and dispose of PPE in the correct order to prevent cross-contamination.
-
Mechanism of Action: Targeted Alpha Therapy
FPI-1434 is an antibody-drug conjugate that utilizes a targeted delivery system. The antibody component seeks out and binds to a specific receptor on cancer cells. Once bound, the radioactive payload is internalized, where it emits alpha particles, causing localized, highly potent damage to the cancer cell's DNA, leading to cell death.
Caption: General mechanism of action for a targeted alpha therapy like FPI-1434.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
